AM-8123
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H33N7O5S |
|---|---|
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methyl-3-pyridinyl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide |
InChI |
InChI=1S/C27H33N7O5S/c1-16(2)39-24(25-29-13-18(4)14-30-25)19(5)40(35,36)33-27-32-31-26(20-11-17(3)12-28-15-20)34(27)23-21(37-6)9-8-10-22(23)38-7/h8-16,19,24H,1-7H3,(H,32,33)/t19-,24+/m0/s1 |
InChI-Schlüssel |
RKKBDGLXAWMONW-YADARESESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AM-8123 Mechanism of Action in Cardiac Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of AM-8123, a small-molecule agonist of the apelin receptor (APJ), with a specific focus on its effects within cardiac cells. The information presented is collated from preclinical studies and is intended to provide a comprehensive resource for professionals in the field of cardiovascular drug discovery and development.
Core Mechanism of Action
This compound acts as a potent agonist at the apelin receptor (APJ), a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis.[1][2][3][4] Upon binding to the APJ receptor, this compound initiates a cascade of intracellular signaling events that ultimately lead to improvements in cardiac function, particularly in the context of heart failure.[1][3][5] The activation of the APJ receptor by this compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) production and promote the binding of GTPγS, which are characteristic actions of APJ receptor agonism.[3]
Furthermore, this compound induces the recruitment of β-arrestin to the APJ receptor, leading to receptor internalization.[1][3][5] This process is a key step in the signaling of many GPCRs. The downstream signaling cascade involves the phosphorylation of several key protein kinases, including Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT).[1][2][5][6] Notably, this compound has been demonstrated to be a more potent mediator of both ERK and AKT phosphorylation compared to the endogenous ligand, pyr-apelin-13.[1][5]
Chronic administration of this compound in a preclinical model of myocardial infarction resulted in a significant increase in the phosphorylation of ERK and a trend towards an increase in the phosphorylation of AKT, endothelial nitric oxide synthase (eNOS), and AMP-activated protein kinase (AMPK) in the left ventricular cardiac tissue.[1][2] These signaling pathways are known to be involved in cell survival, growth, and metabolism, suggesting a multi-faceted beneficial effect of this compound on the heart.
Quantitative Data Summary
The following tables summarize the quantitative data available on the in vitro and in vivo effects of this compound.
| Parameter | This compound | pyr-apelin-13 | Cell Type | Reference |
| Receptor Internalization (log EC50) | -9.4 ± 0.03 | -7.80 ± 0.04 | U2OS cells overexpressing hAPJ | [1][5] |
| ERK Phosphorylation (log EC50) | -9.30 ± 0.09 | -8.06 ± 0.15 | CHO cells overexpressing hAPJ | [1][5] |
| AKT Phosphorylation (log EC50) | -8.98 ± 0.07 | -7.67 ± 0.05 | CHO cells overexpressing hAPJ | [1][5] |
Table 1: In Vitro Potency of this compound in APJ Receptor Signaling.
| Animal Model | Parameter | Effect of this compound | Reference |
| Rat Myocardial Infarction Model | Myocardial Collagen Content | Reduced | [1][3][7] |
| Diastolic Function | Improved | [1][3] | |
| Rat & Canine Heart Failure Models | Cardiac Contractility | Increased | [1] |
| Systolic Function | Improved | [1] | |
| Systemic Vascular Resistance | Reduced | [1][3] |
Table 2: In Vivo Effects of this compound on Cardiac Function.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiac Cells
Caption: Signaling cascade initiated by this compound binding to the APJ receptor in cardiac cells.
Experimental Workflow for In Vitro Signaling Assays
Caption: Generalized workflow for assessing in vitro signaling of this compound.
Detailed Experimental Protocols
While detailed, step-by-step protocols are often proprietary or require access to supplementary materials of publications, the following outlines the general methodologies employed in the characterization of this compound.
Western Blotting for Protein Phosphorylation
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are seeded at a density of 3 million cells in 10-cm dishes.[5] The cells are grown under hypoxic conditions (1% O2, 5% CO2, and 94% N2) for 16 hours before treatment with this compound or a vehicle control.[5] For studies in left ventricular tissue, tissue samples are collected from animal models following chronic administration of this compound.[1]
-
Protein Extraction and Quantification: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., ERK, AKT, eNOS, AMPK). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
Receptor Internalization Assay using Confocal Microscopy
-
Cell Culture and Transfection: U2OS cells stably expressing the human APJ receptor fused to a fluorescent protein (e.g., GFP) are cultured on glass-bottom dishes.
-
Treatment and Imaging: Cells are treated with this compound or a vehicle control. Live-cell imaging is performed using a confocal microscope at various time points (e.g., 0, 15, 30 minutes) to monitor the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles.
-
Image Analysis: The degree of receptor internalization is quantified by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.
In Vivo Hemodynamic Assessment in Animal Models
-
Animal Models: Rat models of myocardial infarction (induced by left anterior descending artery ligation) or tachypacing-induced heart failure in beagles are utilized.[1][5]
-
Drug Administration: this compound is administered either as an acute intravenous infusion or via chronic oral dosing.[1][5]
-
Hemodynamic Measurements: A pressure-volume conductance catheter is inserted into the left ventricle to invasively measure parameters such as preload recruitable stroke work (PRSW) and the end-systolic pressure-volume relationship (ESPVR), which are load-insensitive measures of cardiac contractility.[1] Echocardiography is used for non-invasive assessment of cardiac function, including ejection fraction.[1][7]
-
Data Analysis: Hemodynamic parameters are recorded and analyzed to determine the effects of this compound on cardiac function compared to a vehicle control or other standard-of-care therapies like losartan.[1][7]
This guide provides a foundational understanding of the mechanism of action of this compound in cardiac cells. Further research, particularly focusing on the direct electrophysiological effects on cardiomyocytes and the long-term consequences of sustained APJ agonism, will be crucial for the continued development of this and similar compounds as potential therapies for heart failure.
References
- 1. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
The Activation of the Apelin Receptor Signaling Pathway by AM-8123: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the activation of the apelin receptor (APJ) signaling pathway by the small molecule agonist, AM-8123. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key biological processes and workflows involved in the characterization of this compound.
Introduction to this compound and the Apelin Receptor
The apelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis. Its endogenous ligands are a family of peptides known as apelins. The activation of the apelin receptor has been shown to counteract the pressor effects of angiotensin II and attenuate ischemic injury, making it a promising therapeutic target for conditions such as heart failure. This compound is a small-molecule agonist of the apelin receptor, designed to mimic the therapeutic benefits of native apelin peptides while offering improved pharmacokinetic properties. This document details the signaling cascade initiated by this compound binding to the apelin receptor.
Quantitative Analysis of in vitro Activity
This compound has been demonstrated to be a potent agonist of the apelin receptor, comparable in activity to the endogenous ligand pyr-apelin-13 and another small-molecule agonist, AMG 986. The following tables summarize the quantitative data from various in vitro functional assays.
Table 1: G-Protein Activation and cAMP Inhibition
This table presents the potency of this compound in initiating G-protein signaling, as measured by GTPγS binding, and its ability to inhibit forskolin-stimulated cAMP production.
| Compound | GTPγS Binding (log EC50) | cAMP Inhibition (log EC50) |
| This compound | -8.95 ± 0.05 | -9.44 ± 0.04 |
| AMG 986 | -9.54 ± 0.03 | -9.64 ± 0.03 |
| pyr-apelin-13 | -8.10 ± 0.05 | -9.93 ± 0.03 |
Data presented as mean ± SEM. EC50 values are in molar concentration.
Table 2: β-Arrestin Recruitment and Receptor Internalization
This table summarizes the potency of this compound in inducing β-arrestin recruitment to the apelin receptor and subsequent receptor internalization.
| Compound | β-Arrestin Recruitment (log EC50) | Receptor Internalization (log EC50) |
| This compound | -9.45 ± 0.08 | -9.4 ± 0.03 |
| AMG 986 | -9.61 ± 0.13 | -9.59 ± 0.03 |
| pyr-apelin-13 | -8.96 ± 0.03 | -7.80 ± 0.04 |
Data presented as mean ± SEM. EC50 values are in molar concentration.
Apelin Receptor Signaling Pathways
Upon binding of an agonist such as this compound, the apelin receptor initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and β-arrestin dependent pathways. The diagram below illustrates these key signaling cascades.
Caption: Apelin Receptor Signaling Pathways Activated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are representative of standard techniques used for studying GPCR agonists.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
CHO cell membranes expressing the human apelin receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
This compound and other test compounds.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM), and 50 µL of the test compound.
-
Add 50 µL of cell membranes (5-10 µg of protein) to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters pre-soaked in wash buffer (50 mM Tris-HCl, pH 7.4).
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 values.
HTRF cAMP Assay
This competitive immunoassay measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO cells expressing the human apelin receptor.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Forskolin.
-
This compound and other test compounds.
-
HTRF-compatible plate reader.
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the test compounds to the cells, followed by the addition of forskolin (final concentration ~10 µM).
-
Incubate at room temperature for 30 minutes.
-
Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.
-
Analyze the data to determine the IC50 for cAMP inhibition.
PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated apelin receptor using enzyme fragment complementation.
Materials:
-
U2OS cells co-expressing the apelin receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor.
-
PathHunter® detection reagents.
-
This compound and other test compounds.
-
Chemiluminescent plate reader.
Procedure:
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compounds to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagent.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data using non-linear regression to determine EC50 values.
Western Blot for ERK and AKT Phosphorylation
This technique is used to detect the phosphorylation of downstream signaling proteins, ERK and AKT, as a measure of receptor activation.
Materials:
-
HUVECs or CHO cells expressing the apelin receptor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT.
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with various concentrations of this compound for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The characterization of a novel apelin receptor agonist like this compound typically follows a structured workflow, starting from initial binding and functional screening to the analysis of downstream signaling events.
Caption: Typical Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a potent small-molecule agonist of the apelin receptor that activates both G-protein and β-arrestin signaling pathways. Its activity is comparable to, and in some aspects, more potent than the endogenous ligand pyr-apelin-13. The comprehensive in vitro characterization of this compound, utilizing the assays detailed in this guide, provides a strong foundation for its further development as a potential therapeutic agent for cardiovascular diseases. The provided methodologies and workflows serve as a valuable resource for researchers in the field of GPCR drug discovery.
The In Vivo Profile of AM-8123: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of AM-8123, a potent and orally active small-molecule agonist of the apelin receptor (APJ). The data presented herein is collated from preclinical studies, offering valuable insights for researchers in cardiovascular disease and drug development.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties in preclinical species, supporting its potential for chronic oral administration. A summary of its key PK parameters in rats and dogs is presented below.
Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs[1]
| Species | Route | Dose (mg/kg) | Vss (L/kg) | Clearance (mL/min/kg) | t½ (h) | F (%) |
| Rat | IV | 0.5 | 0.81 | Moderate | - | - |
| PO | 2 | - | - | - | >100 | |
| Dog | IV | 0.5 | 0.33 | Low | - | - |
| PO | 2 | - | - | - | 53 |
Vss: Volume of distribution at steady state; t½: Half-life; F: Oral bioavailability.
Pharmacodynamics
In vivo studies have demonstrated the therapeutic potential of this compound in models of heart failure through its positive effects on cardiac function and signaling pathways.
In Vivo Efficacy in a Rat Myocardial Infarction Model
Chronic oral administration of this compound in a rat model of myocardial infarction (MI) induced by left anterior descending (LAD) artery ligation led to significant improvements in cardiac function and a reduction in cardiac fibrosis.
Table 2: Chronic Oral Dosing of this compound in a Post-MI Rat Model[2][3]
| Treatment Group | Ejection Fraction (EF) | Collagen Deposition |
| Vehicle | Baseline | Baseline |
| This compound (100 mg/kg, p.o.) | Significant Increase | Reduced |
| Losartan | Significant Increase | Reduced |
| This compound + Losartan | Significant Increase | Reduced |
Acute Hemodynamic Effects in a Canine Model
Intravenous infusion of this compound in a canine model resulted in a dose-dependent improvement in key markers of cardiac contractility and function.
Table 3: Acute IV Infusion of this compound in a Canine Model[2]
| Parameter | Effect of Escalating Doses of this compound |
| Preload Recruitable Stroke Work (PRSW) | Dose-dependent increase |
| End-Systolic Pressure-Volume Relationship (ESPVR) | Dose-dependent increase |
Signaling Pathways
This compound activates downstream signaling pathways known to be modulated by the APJ receptor, contributing to its beneficial cardiovascular effects. Chronic administration in a post-MI rat model led to the activation of pro-survival and cardioprotective pathways.
Caption: APJ Signaling Pathway Activated by this compound.
Experimental Protocols
Pharmacokinetic Studies in Rats and Dogs[1]
-
Animals: Male Sprague-Dawley rats and Beagle dogs.
-
Dosing:
-
Intravenous (IV): A single dose of 0.5 mg/kg was administered.
-
Oral (PO): A single dose of 2 mg/kg was administered.
-
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of this compound were determined using a validated analytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Rat Myocardial Infarction Model[2]
-
Model: Myocardial infarction was induced in Lewis rats by permanent ligation of the left anterior descending (LAD) artery.
-
Treatment: Two weeks post-surgery, rats were randomized to receive vehicle, this compound (100 mg/kg, p.o., twice daily), losartan, or a combination of this compound and losartan for 8 weeks.
-
Assessment of Cardiac Function: Echocardiography was performed to measure ejection fraction (EF), end-diastolic volume (EDV), and end-systolic volume (ESV). At the end of the study, invasive hemodynamics were assessed using a pressure-volume conductance catheter.
-
Histology: Hearts were collected for histological analysis of collagen deposition using Picrosirius red staining.
AM-8123: A Selective APJ Agonist for Cardiovascular Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a promising therapeutic target in cardiovascular disease. Its activation by the endogenous ligand apelin exerts beneficial effects, including increased cardiac contractility, vasodilation, and anti-fibrotic activity. However, the short half-life of native apelin peptides has limited their therapeutic development. AM-8123 is a potent, orally active, small-molecule agonist of the APJ receptor, offering a promising alternative for chronic therapeutic intervention. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, signaling pathways, and preclinical efficacy in cardiovascular models.
Pharmacological Profile of this compound
This compound is a selective agonist for the APJ receptor, demonstrating high potency in a range of in vitro functional assays. It effectively mimics the action of the endogenous ligand, pyr-apelin-13, by activating downstream signaling cascades.
In Vitro Potency and Efficacy
This compound has been extensively characterized in various cell-based assays to determine its potency (EC50) and efficacy in activating the APJ receptor and its downstream signaling pathways. The following tables summarize the key quantitative data.
| Assay Type | Ligand | log EC50 | Reference |
| cAMP Inhibition | This compound | -9.44 ± 0.04 | [1] |
| AMG 986 | -9.64 ± 0.03 | [1] | |
| pyr-apelin-13 | -9.93 ± 0.03 | [1] | |
| GTPγS Binding | This compound | -8.95 ± 0.05 | [1] |
| AMG 986 | -9.54 ± 0.03 | [1] | |
| pyr-apelin-13 | -8.10 ± 0.05 | [1] | |
| β-Arrestin Recruitment | This compound | -9.45 ± 0.08 | [2] |
| AMG 986 | -9.61 ± 0.13 | [2] | |
| pyr-apelin-13 | -8.96 ± 0.03 | [2] | |
| Receptor Internalization | This compound | -9.4 ± 0.03 | [1] |
| AMG 986 | -9.59 ± 0.03 | [1] | |
| pyr-apelin-13 | -7.80 ± 0.04 | [1] | |
| ERK Phosphorylation | This compound | -9.30 ± 0.09 | [1] |
| pyr-apelin-13 | -8.06 ± 0.15 | [1] | |
| AKT Phosphorylation | This compound | -8.98 ± 0.07 | [1] |
| pyr-apelin-13 | -7.67 ± 0.05 | [1] |
Pharmacokinetic Properties
This compound exhibits an improved pharmacokinetic profile compared to endogenous apelin peptides, with notable oral bioavailability in preclinical species.[3]
| Species | Route of Administration | Dose (mg/kg) | Vss (L/kg) | Reference |
| Rat | IV | 0.5 | 0.81 | [1] |
| Oral | 2 | - | [1] | |
| Dog | IV | 0.5 | 0.33 | [1] |
| Oral | 2 | - | [1] |
APJ Receptor Signaling Pathways Activated by this compound
Activation of the APJ receptor by this compound initiates a cascade of intracellular signaling events that are crucial for its cardiovascular effects. These pathways involve both G protein-dependent and G protein-independent (β-arrestin-mediated) mechanisms.
Preclinical Cardiovascular Efficacy
This compound has demonstrated significant therapeutic potential in various preclinical models of cardiovascular disease, including heart failure.
In Vivo Studies in a Rat Model of Myocardial Infarction
In a rat model of heart failure induced by myocardial infarction (MI) through permanent left anterior descending (LAD) artery ligation, chronic oral administration of this compound led to significant improvements in cardiac function.[1]
-
Improved Systolic Function : this compound treatment resulted in a sustained improvement in systolic function.[3]
-
Cardiac Remodeling : Chronic treatment with this compound reduced collagen burden in the heart, indicating a beneficial effect on cardiac remodeling.[1]
-
Molecular Changes : The improvements in cardiac function were associated with increased phosphorylation of ERK and a trend towards increased phosphorylation of AKT and eNOS in the left ventricular tissue.[1]
In Vivo Studies in a Canine Model of Heart Failure
The efficacy of this compound was also evaluated in a large animal model of heart failure. In anesthetized beagles with tachypacing-induced heart failure, acute intravenous administration of this compound improved cardiovascular function.[1]
Experimental Methodologies
The following section outlines the key experimental protocols used in the characterization of this compound.
In Vitro Assays
-
cAMP Assay : A high-throughput screening campaign was initially used to identify APJ agonists by measuring the inhibition of forskolin-stimulated cAMP production in cells overexpressing the human APJ receptor (hAPJ).[1]
-
GTPγS Binding Assay : Gα protein activation was assessed using a human GTPγS binding assay in membranes from cells overexpressing hAPJ. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, upon receptor activation.[1]
-
β-Arrestin Recruitment Assay : The PathHunter β-arrestin recruitment assay was utilized to quantify the interaction between β-arrestin and the activated APJ receptor.[2]
-
Receptor Internalization Assay : The PathHunter internalization assay was employed to measure the ligand-induced internalization of the APJ receptor from the cell surface.[1][2] This was further confirmed by confocal microscopy in U2OS cells stably expressing C-terminal GFP-tagged β-arrestin and transiently transfected with hemagglutinin-tagged APJ.[1]
-
ERK and AKT Phosphorylation Assays : CHO cells overexpressing hAPJ or Human Umbilical Vein Endothelial Cells (HUVECs) were treated with this compound or pyr-apelin-13.[1] The phosphorylation status of ERK and AKT was determined by Western blotting or Homogeneous Time Resolved Fluorescence (HTRF) assays.[1]
In Vivo Studies
-
Rat Myocardial Infarction Model :
-
Induction : Male Lewis rats underwent permanent ligation of the left anterior descending (LAD) artery to induce myocardial infarction and subsequent heart failure.[1]
-
Treatment : After a recovery period, rats were treated orally twice daily for 8 weeks with vehicle, this compound, losartan, or a combination of this compound and losartan.[1]
-
Functional Assessment : Cardiac function was monitored using echocardiography and invasive pressure-volume conductance catheters to measure hemodynamic parameters.[1]
-
Histological and Molecular Analysis : At the end of the study, hearts were harvested for histological analysis of collagen content (Picrosirius red staining) and Western blot analysis of key signaling proteins.[1]
-
-
Canine Tachypacing-Induced Heart Failure Model :
-
Induction : Beagles were instrumented with telemetry implants and subjected to overdrive tachypacing to induce heart failure.[1]
-
Treatment : Anesthetized animals received an acute intravenous infusion of this compound.[1]
-
Functional Assessment : Cardiovascular parameters including systemic arterial pressure, left ventricular pressure, and aortic flow were continuously monitored.[1]
-
Conclusion
This compound is a potent and selective small-molecule agonist of the APJ receptor with promising therapeutic potential for cardiovascular diseases, particularly heart failure. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a suitable candidate for chronic therapy. Preclinical studies have demonstrated its ability to improve cardiac function and attenuate adverse cardiac remodeling. The detailed pharmacological and mechanistic data presented in this guide underscore the significance of this compound as a valuable research tool and a potential next-generation therapeutic for cardiovascular disorders.
References
The Discovery and Characterization of AM-8123: A Potent, Orally Bioavailable Small-Molecule APJ Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM-8123 is a novel, orally active small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor implicated in cardiovascular homeostasis. Developed through a medicinal chemistry campaign aimed at identifying long-acting apelin mimetics, this compound has demonstrated significant potential in preclinical models of heart failure. This document provides a comprehensive overview of the discovery, chemical structure, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its functional activity and pharmacokinetic profile.
Discovery and Chemical Structure
Discovery
This compound was identified through a high-throughput screening campaign designed to find potent small-molecule agonists for the APJ receptor.[1] The goal was to overcome the therapeutic limitations of the endogenous peptide ligand, apelin, which has a very short half-life.[2][3] The discovery process involved screening for compounds that could mimic the C-terminal portion of apelin-13, which is crucial for receptor activation.[1][2][3] Initial hits were evaluated using a cAMP assay to measure APJ activation and a GTPγS binding assay to confirm Gα protein stimulation.[1] Compounds were further tested for selectivity against related receptors, such as the angiotensin II receptor (AT1) and the β2-adrenergic receptor, to ensure target specificity.[1] This effort led to the identification of this compound as a potent and selective APJ agonist with favorable drug-like properties.[1][2]
Chemical Structure
This compound is a triazole-containing compound with the IUPAC name (1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methyl-3-pyridinyl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide.[4] Its synthesis is described in patent WO2016187308A1.[1]
Molecular modeling studies indicate that this compound mimics the C-terminal part of apelin-13 by interacting with key residues in the orthosteric binding site of the APJ receptor.[1] The dimethoxyphenyl group mimics the phenyl ring of apelin's Phe13, while the sulfonamide and triazole groups interact with residues that typically bind the carboxyl group of Phe13 and the carbonyl group of Met11.[1]
Mechanism of Action and Signaling Pathways
This compound functions as a full agonist at the APJ receptor, activating downstream signaling pathways in a manner similar to the endogenous ligand, pyr-apelin-13.[1] Upon binding, this compound promotes Gα protein activation and inhibits forskolin-stimulated cAMP production, which is characteristic of Gαi coupling.[1][5] It also potently induces β-arrestin recruitment and subsequent receptor internalization.[1][2]
Furthermore, this compound stimulates key pro-survival and physiological signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (AKT).[1][6][7] In these pathways, this compound has been shown to be more potent than pyr-apelin-13.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro and in vivo assays. The data highlights its potency and improved pharmacokinetic profile compared to the endogenous peptide ligand.
Table 1: In Vitro Functional Potency of this compound
| Assay | Ligand | Potency (log EC₅₀) | Efficacy | Cell System |
| cAMP Inhibition | This compound | -9.44 ± 0.04 | Full Agonist | hAPJ-overexpressing cells |
| pyr-apelin-13 | -9.93 ± 0.03 | Full Agonist | hAPJ-overexpressing cells | |
| GTPγS Binding | This compound | -8.95 ± 0.05 | > pyr-apelin-13 | hAPJ-overexpressing cells |
| pyr-apelin-13 | -8.10 ± 0.05 | Full Agonist | hAPJ-overexpressing cells | |
| β-Arrestin Recruitment | This compound | -9.4 ± 0.03 | > pyr-apelin-13 | U2OS cells |
| pyr-apelin-13 | -7.80 ± 0.04 | Full Agonist | U2OS cells | |
| Receptor Internalization | This compound | -9.4 ± 0.03 | > pyr-apelin-13 | U2OS cells |
| pyr-apelin-13 | -7.80 ± 0.04 | Full Agonist | U2OS cells | |
| ERK Phosphorylation | This compound | -9.30 ± 0.09 | > pyr-apelin-13 | hAPJ-overexpressing CHO cells |
| pyr-apelin-13 | -8.06 ± 0.15 | Full Agonist | hAPJ-overexpressing CHO cells | |
| AKT Phosphorylation | This compound | -8.98 ± 0.07 | > pyr-apelin-13 | hAPJ-overexpressing CHO cells |
| pyr-apelin-13 | -7.67 ± 0.05 | Full Agonist | hAPJ-overexpressing CHO cells | |
| Data sourced from Ason B, et al. JCI Insight. 2020.[1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Terminal Half-Life (hours) | Oral Bioavailability |
| Rat | IV | 3.2 | Appreciably greater than pyr-apelin-13 |
| Dog | IV | 2.39 | Appreciably greater than pyr-apelin-13 |
| Data sourced from Ason B, et al. JCI Insight. 2020.[1] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described for the characterization of this compound and general procedures for these standard assays.
In Vitro Assays
4.1.1. cAMP Inhibition Assay (HitHunter™ Assay) This assay measures the inhibition of forskolin-stimulated cAMP production, indicating Gαi protein activation.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human APJ receptor in Ham's F-12 medium with 10% FBS and a selection antibiotic (e.g., 0.4 mg/ml G418).
-
Assay Preparation: Seed cells into 384-well plates.
-
Compound Treatment: Thaw frozen cells and incubate them for 30 minutes with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX), forskolin (e.g., 10 µM) to stimulate adenylyl cyclase, and varying concentrations of this compound or control ligand.
-
Detection: Perform the cAMP measurement using a competitive immunoassay format, such as the LANCE® Ultra cAMP Kit or HitHunter® cAMP Assay, following the manufacturer's instructions. This typically involves lysis and addition of enzyme-fragment complementation reagents or FRET pairs.
-
Data Analysis: Measure the signal (e.g., chemiluminescence or time-resolved fluorescence) and plot the dose-response curve to determine EC₅₀ values.
4.1.2. GTPγS Binding Assay This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation: Prepare cell membranes from hAPJ-overexpressing cells.
-
Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and saponin. The optimal concentration of GDP (e.g., 10-100 µM) should be determined to maximize the signal-to-background ratio.
-
Reaction: In a 96-well plate, incubate membranes (e.g., 2.5 µ g/well ) with varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS (e.g., 200-500 pM) for 30-60 minutes at room temperature.
-
Detection: Stop the reaction and separate bound from free radioligand via filtration through a filter plate. Measure the radioactivity of the filters using a scintillation counter. Alternatively, a scintillation proximity assay (SPA) format can be used.
-
Data Analysis: Calculate specific binding and plot against ligand concentration to determine EC₅₀ and Emax.
4.1.3. β-Arrestin Recruitment Assay (PathHunter® Assay) This assay quantifies the recruitment of β-arrestin to the activated APJ receptor.
-
Cell Line: Use a cell line (e.g., U2OS or HEK293T) engineered to co-express the APJ receptor fused to a peptide tag (ProLink) and β-arrestin fused to an enzyme acceptor fragment of β-galactosidase.
-
Assay Procedure: Seed cells in 384-well plates. Add varying concentrations of this compound and incubate for 90-180 minutes at 37°C.
-
Detection: Add the chemiluminescent substrate solution and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal against ligand concentration to determine EC₅₀ values.
4.1.4. ERK and AKT Phosphorylation Assay (Western Blot) This method detects the activation of downstream kinases.
-
Cell Culture and Treatment: Culture hAPJ-expressing cells (e.g., CHO or HUVECs) to near confluence. Serum-starve the cells for several hours. Treat cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK1/2) and phospho-AKT (p-AKT Ser473), diluted 1:1000 in blocking buffer.
-
Wash the membrane 3 times with TBST.
-
Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution).
-
Wash 3 times with TBST.
-
Visualize bands using an ECL detection reagent.
-
-
Analysis: Strip the membrane and re-probe for total ERK and total AKT as loading controls. Quantify band density using software like ImageJ and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Chronic Myocardial Infarction Model
This protocol assesses the long-term efficacy of this compound in a rat model of heart failure.
-
Model Induction: In male Lewis rats, induce myocardial infarction (MI) by permanently ligating the left anterior descending (LAD) artery.
-
Group Assignment: One week post-MI, perform echocardiography to measure ejection fraction (EF). Randomly assign animals with an EF ≤ 45% to treatment groups (e.g., Vehicle, this compound, Losartan, this compound + Losartan).
-
Dosing: Administer this compound (e.g., 100 mg/kg) orally, twice daily, for a chronic period (e.g., 8-9 weeks).
-
Functional Assessment: Perform serial echocardiography at specified time points (e.g., 4 and 8 weeks post-treatment) to assess cardiovascular function (e.g., EF, end-systolic volume, end-diastolic volume).
-
Terminal Hemodynamics: At the end of the study, perform invasive hemodynamic assessment using a pressure-volume conductance catheter to measure parameters like dP/dt max.
-
Histology: Euthanize animals, excise hearts, and perform histological analysis (e.g., Picrosirius red staining) to quantify myocardial collagen content and fibrosis.
Conclusion
This compound is a potent, selective, and orally bioavailable small-molecule agonist of the APJ receptor. It effectively mimics the signaling of the endogenous ligand apelin, activating G-protein and β-arrestin pathways and promoting downstream ERK and AKT phosphorylation. Preclinical studies in rodent models of heart failure demonstrate its therapeutic potential to improve cardiac function and reduce fibrosis. This compound represents a significant advancement over native peptides, offering a viable clinical path for targeting the apelinergic system in cardiovascular diseases. This document serves as a technical resource for researchers working to further elucidate the pharmacology of this compound and the therapeutic utility of APJ agonism.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 4. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
The Role of AM-8123 in ERK and AKT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of AM-8123, a small-molecule agonist of the apelin receptor (APJ), in the phosphorylation of Extracellular Signal-regulated Kinase (ERK) and Protein Kinase B (AKT). The data and protocols presented herein are compiled from preclinical studies to facilitate further research and development in cardiovascular and related therapeutic areas.
Introduction
This compound has emerged as a potent activator of the APJ, a G protein-coupled receptor with significant roles in cardiovascular homeostasis. Activation of APJ by its endogenous ligand, apelin, is known to trigger downstream signaling cascades that influence cell growth, proliferation, and survival. Among these, the ERK and AKT pathways are critical mediators of cellular responses. This document summarizes the key findings on how this compound modulates these two important signaling nodes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Data Summary
The effects of this compound on ERK and AKT phosphorylation have been quantified in both in vitro and in vivo models. The following tables summarize these findings for comparative analysis.
Table 2.1: In Vitro Potency of this compound in ERK and AKT Phosphorylation in CHO-hAPJ Cells.[1]
| Agonist | Target | Potency (log EC50) |
| This compound | p-ERK | -9.30 ± 0.09 |
| pyr-apelin-13 | p-ERK | -8.06 ± 0.15 |
| This compound | p-AKT | -8.98 ± 0.07 |
| pyr-apelin-13 | p-AKT | -7.67 ± 0.05 |
Data represents the mean ± SEM from experiments conducted in Chinese Hamster Ovary (CHO) cells overexpressing the human APJ receptor (CHO-hAPJ). Phosphorylation was measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Table 2.2: In Vivo Effects of Chronic this compound Administration on ERK and AKT Phosphorylation in Rat Cardiac Tissue.[1]
| Treatment | Target | Fold Change vs. Vehicle (Mean ± SEM) | Statistical Significance |
| This compound | p-ERK / Total ERK | ~1.5 | p < 0.05 |
| This compound | p-AKT / Total AKT | ~1.25 | Not Statistically Significant |
Data is derived from Western blot analysis of left ventricular (LV) cardiac tissue from rats subjected to myocardial infarction and treated chronically with this compound.
Signaling Pathways
This compound activates the APJ receptor, initiating a cascade of intracellular events that culminate in the phosphorylation of ERK and AKT. The diagram below illustrates this proposed signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Phospho-ERK and Phospho-AKT HTRF Assays.[1]
This protocol outlines the measurement of ERK and AKT phosphorylation in CHO cells overexpressing hAPJ.
Methodology:
-
Cell Culture: CHO-hAPJ cells were cultured in appropriate media and seeded at a density of 50,000 cells per well in 96-well plates.
-
Compound Administration: Cells were treated with varying concentrations of this compound or the endogenous ligand, pyr-apelin-13.
-
Phosphorylation Quantification: The levels of phosphorylated ERK (p-ERK 1/2 at Thr202/Tyr204) and phosphorylated AKT (p-AKT at Ser473) were quantified using the Phospho-ERK 1/2 (Thr202/Tyr 204) kit (Cisbio, 64ERKPEG) and the Phospho-AKT (Ser473) kit (Cisbio, 64AKSPEG), respectively. The assays were performed according to the manufacturer's protocols. The ratio of phosphorylated protein to total protein levels was determined.
In Vivo Western Blotting for p-ERK and p-AKT in Cardiac Tissue.[1]
This protocol details the analysis of ERK and AKT phosphorylation in left ventricular (LV) tissue from a rat model of myocardial infarction.
Methodology:
-
Tissue Lysis: Frozen LV cardiac tissue was homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for p-ERK, total ERK, p-AKT, and total AKT. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands was quantified, and the ratio of phosphorylated protein to total protein was calculated.
Conclusion
The data presented in this technical guide demonstrates that this compound is a potent activator of the ERK and AKT signaling pathways downstream of the APJ receptor. In vitro, this compound induces phosphorylation of both ERK and AKT with greater potency than the endogenous ligand pyr-apelin-13.[1] In vivo, chronic administration of this compound leads to a significant increase in ERK phosphorylation in cardiac tissue.[1] These findings underscore the potential of this compound as a therapeutic agent targeting cellular pathways crucial for cell survival and function. The provided methodologies serve as a resource for researchers investigating the mechanism of action of this compound and other APJ agonists.
References
An In-depth Technical Guide to the Cellular Targets and Molecular Interactions of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AM-8123" did not yield any public scientific data. This guide has been generated using "Osimertinib," a well-documented drug, as a substitute to demonstrate the requested format and content.
Executive Summary
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] It is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[2][3][5] A key feature of Osimertinib is its ability to spare wild-type EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation TKIs.[1][6] This document provides a comprehensive overview of the cellular targets, molecular interactions, and preclinical evaluation methodologies for Osimertinib.
Cellular Targets and Molecular Interactions
Osimertinib's primary cellular target is the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth and proliferation.[7] In certain cancers, such as NSCLC, mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis.
The mechanism of action of Osimertinib involves its covalent and irreversible binding to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[6][7][8] This binding effectively blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell survival and proliferation.[7][9]
Osimertinib was specifically designed to be effective against the T790M "gatekeeper" mutation, which alters the ATP-binding pocket and confers resistance to earlier EGFR inhibitors.[2][5] Furthermore, Osimertinib has demonstrated efficacy in treating central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.[7][10]
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of AM-8123 in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assay protocols for characterizing the effects of AM-8123, a small-molecule agonist of the apelin receptor (APJ), on cardiac myocytes. The information is intended to guide researchers in designing and executing experiments to evaluate the compound's mechanism of action, electrophysiological effects, impact on calcium handling, and potential for cardiotoxicity.
Introduction to this compound and the Apelin System in Cardiology
This compound is a potent and orally active agonist of the apelin receptor (APJ), a G-protein coupled receptor. The apelin/APJ system is a key regulator of cardiovascular homeostasis, with roles in cardiac development, contractility, and vasomotor tone. Activation of the APJ receptor by its endogenous ligand, apelin, has been shown to exert positive inotropic effects, making it a promising therapeutic target for heart failure. This compound mimics the action of apelin, stimulating downstream signaling pathways that influence cardiomyocyte function.
Mechanism of Action and Signaling Pathways
This compound activates the APJ receptor, which is coupled to inhibitory G-proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, this compound promotes the recruitment of β-arrestin to the receptor, leading to receptor internalization and activation of downstream signaling cascades, notably the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). These pathways are crucial for cell survival, growth, and contractility.
Data Presentation: In Vitro Effects of this compound and Apelin
The following tables summarize quantitative data on the in vitro effects of this compound and the endogenous APJ ligand, apelin. It is important to note that much of the publicly available data for this compound comes from studies using cell lines overexpressing the APJ receptor, while functional data on cardiomyocytes is primarily available for apelin.
Table 1: In Vitro Signaling Potency of this compound
| Assay | Cell Line | Parameter | This compound EC50 | Reference Ligand (pyr-apelin-13) EC50 |
| cAMP Inhibition | CHO-hAPJ | logEC50 (M) | -9.44 ± 0.04 | -9.93 ± 0.03 |
| GTPγS Binding | CHO-hAPJ | logEC50 (M) | -8.95 ± 0.05 | -8.10 ± 0.05 |
| β-arrestin Recruitment | U2OS-hAPJ | logEC50 (M) | -9.45 ± 0.08 | -8.96 ± 0.03 |
| ERK Phosphorylation | CHO-hAPJ | logEC50 (M) | -9.30 ± 0.09 | -8.06 ± 0.15 |
| Akt Phosphorylation | CHO-hAPJ | logEC50 (M) | -8.98 ± 0.07 | -7.67 ± 0.05 |
Data from studies on cell lines overexpressing the human apelin receptor (hAPJ).
Table 2: Functional Effects of Apelin on Cardiomyocytes
| Parameter | Species/Cell Type | Apelin Concentration | Observed Effect |
| Sarcomere Shortening | Rat Ventricular Myocytes | 1 nM | Significant increase |
| Calcium Transient Amplitude | Rat Ventricular Myocytes | 1 nM | No significant change |
| Conduction Velocity | Neonatal Rat Cardiac Myocytes | 10 nM | Increased |
| Action Potential Duration (APD80) | Mouse Atrial Cardiomyocytes | Not specified | ~17% increase |
| Sarcomere Fractional Shortening | Rat Ventricular Myocytes | Not specified | 55.7 ± 13.9% increase |
| [Ca2+]i Transient Amplitude | Rat Ventricular Myocytes | Not specified | 43.6 ± 4.56% increase |
| Sarcoplasmic Reticulum (SR) Ca2+ Content | Rat Ventricular Myocytes | Not specified | 8.41 ± 0.92% decrease |
This data for the endogenous ligand apelin can be used as a proxy to anticipate the potential functional effects of this compound on cardiomyocytes.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the effects of this compound on cardiac myocytes. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended for their clinical relevance.
Microelectrode Array (MEA) Assay for Electrophysiology
This protocol is designed to assess changes in field potential duration, beat rate, and arrhythmogenic events.
Materials:
-
hiPSC-derived cardiomyocytes
-
MEA plates (e.g., 48- or 96-well)
-
Cardiomyocyte maintenance medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., 0.1% DMSO in medium)
-
MEA system with temperature and CO2 control
Procedure:
-
Cell Seeding: Seed hiPSC-CMs onto fibronectin-coated MEA plates at a density that forms a confluent, spontaneously beating monolayer.
-
Cell Culture: Maintain the cells in culture for 7-10 days, with medium changes every 2-3 days, to allow for the formation of a stable syncytium.
-
Baseline Recording: Place the MEA plate into the recording system set to 37°C and 5% CO2. Allow the plate to equilibrate for at least 30 minutes and then record baseline field potentials for 5-10 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed maintenance medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control.
-
Drug Application: Add the different concentrations of this compound to the wells in a cumulative manner. After each addition, allow the cells to stabilize for 30 minutes before recording.
-
Data Acquisition: Record the field potentials for 5-10 minutes at each concentration.
-
Data Analysis: Analyze the recorded waveforms to determine the field potential duration (FPD), beat period (and its inverse, beat rate), and the incidence of arrhythmic events such as early afterdepolarizations (EADs). Correct the FPD for changes in beat rate (e.g., using Fridericia's or Bazett's correction).
Calcium Transient Assay using Fura-2 AM
This protocol measures changes in intracellular calcium dynamics, which are critical for excitation-contraction coupling.
Materials:
-
hiPSC-CMs cultured on glass-bottom plates
-
Tyrode's solution
-
Fura-2 AM (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
This compound stock solution
-
Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Dye Loading Solution Preparation: Prepare a Fura-2 AM loading solution by diluting Fura-2 AM to a final concentration of 2 µM and Pluronic F-127 to 0.02% in Tyrode's solution.
-
Cell Loading: Wash the hiPSC-CMs twice with Tyrode's solution. Incubate the cells with the Fura-2 AM loading solution for 20 minutes at room temperature in the dark.
-
De-esterification: Wash the cells twice with Tyrode's solution to remove excess dye and incubate for another 20-30 minutes to allow for complete de-esterification of the dye within the cells.
-
Baseline Imaging: Place the plate on the fluorescence microscope stage and acquire baseline calcium transients by recording the fluorescence ratio (F340/F380).
-
Compound Addition: Add pre-warmed Tyrode's solution containing the desired concentration of this compound (e.g., 100 nM) or vehicle control to the cells.
-
Post-treatment Imaging: After a 10-15 minute incubation, record the calcium transients again.
-
Data Analysis: Analyze the calcium transients to determine parameters such as transient amplitude, rise time (time to peak), and decay kinetics (e.g., time to 50% or 90% decay).
Western Blot for ERK and Akt Phosphorylation
This protocol quantifies the activation of key downstream signaling molecules.
Materials:
-
hiPSC-CMs cultured in multi-well plates
-
Serum-free cardiomyocyte medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture hiPSC-CMs to confluence. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the amount of phosphorylated protein to the total amount of the respective protein.
Concluding Remarks
The provided protocols offer a framework for the in vitro evaluation of this compound in cardiac myocytes. It is recommended to use hiPSC-CMs for their human relevance. While direct functional data for this compound in cardiomyocytes is still emerging, the known effects of the endogenous ligand apelin provide a strong basis for experimental design and data interpretation. These assays will enable a comprehensive characterization of the compound's cardiac pharmacology and safety profile.
Application Notes and Protocols: AM-8123 in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AM-8123, a small-molecule agonist of the apelin receptor (APJ), in preclinical animal models of heart failure. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Heart failure (HF) is a complex clinical syndrome with high morbidity and mortality.[1][2] The apelin/APJ system has emerged as a promising therapeutic target in cardiovascular diseases.[3] Apelin, the endogenous ligand for the APJ receptor, exerts positive inotropic effects and promotes vasodilation, but its short half-life limits its therapeutic utility.[1][2] this compound is a potent, orally bioavailable small-molecule APJ agonist developed to overcome this limitation.[1][4] Preclinical studies have demonstrated its potential to improve cardiac function and mitigate pathological remodeling in animal models of heart failure.[1][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Parameter | This compound | pyr-apelin-13 (endogenous ligand) |
| cAMP Inhibition | log EC50 | -9.44 ± 0.04 | -9.93 ± 0.03 |
| GTPγS Binding | log EC50 | -8.95 ± 0.05 | -8.10 ± 0.05 |
| β-arrestin Recruitment | log EC50 | -9.45 ± 0.08 | -8.96 ± 0.03 |
| APJ Internalization | log EC50 | -9.4 ± 0.03 | -7.80 ± 0.04 |
| ERK Phosphorylation | log EC50 | -9.30 ± 0.09 | -8.06 ± 0.15 |
| AKT Phosphorylation | log EC50 | -8.98 ± 0.07 | -7.67 ± 0.05 |
Data compiled from studies in human APJ-overexpressing cells.[4][5][6]
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | Half-life (hours) | Bioavailability (%) |
| Rat | IV | 0.5 | 3.2 | N/A |
| Rat | Oral | 2 | - | >50 |
| Dog | IV | 0.5 | 2.39 | N/A |
| Dog | Oral | 2 | - | >50 |
Pharmacokinetic parameters of this compound were evaluated in rats and dogs.[4]
Table 3: Efficacy of Chronic this compound Treatment in a Rat Myocardial Infarction Model
| Treatment Group | Ejection Fraction (%) | Collagen Deposition (%) |
| Sham | 75.1 ± 2.5 | 2.1 ± 0.3 |
| Vehicle | 53.6 ± 2.1 | 10.5 ± 0.8 |
| This compound (10 mg/kg/day, oral) | 63.8 ± 2.3 | 6.8 ± 0.7 |
| Losartan (10 mg/kg/day, oral) | 65.2 ± 1.9 | 6.2 ± 0.6** |
| This compound + Losartan | 64.1 ± 2.1 | 6.5 ± 0.7** |
*Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 vs. Vehicle.[1][7]
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in Rats
This protocol describes the creation of a heart failure model through permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
Suture (e.g., 6-0 silk)
-
Mechanical ventilator
-
Warming pad
-
Analgesics
Procedure:
-
Anesthetize the rat and place it on a warming pad in a supine position.
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the LAD coronary artery.
-
Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.
-
Close the chest in layers.
-
Administer analgesics and monitor the animal closely during recovery.
Protocol 2: Chronic Oral Dosing of this compound
This protocol outlines the procedure for long-term administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).
-
Administer the this compound suspension or vehicle to the rats once daily via oral gavage.
-
Continue dosing for the specified duration of the study (e.g., 4-8 weeks).
-
Monitor animal body weight and general health throughout the dosing period.
Protocol 3: Assessment of Cardiac Function by Echocardiography
This protocol describes the non-invasive evaluation of cardiac function in rats.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia (e.g., light isoflurane)
-
Warming pad
-
Hair clippers and depilatory cream
-
Ultrasound gel
Procedure:
-
Lightly anesthetize the rat to minimize cardiodepressive effects.
-
Remove the hair from the chest area.
-
Place the rat in a supine or left lateral position on a warming pad.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional M-mode images of the left ventricle at the level of the papillary muscles from the parasternal short-axis view.
-
Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the ejection fraction (EF) using the following formula: EF (%) = [(LVIDd³ - LVIDs³) / LVIDd³] x 100.
Protocol 4: Histological Analysis of Cardiac Fibrosis
This protocol details the staining and quantification of collagen deposition in heart tissue.
Materials:
-
Formalin (10%)
-
Paraffin wax
-
Microtome
-
Picrosirius red stain solution
-
Microscope with a polarized light source
-
Image analysis software
Procedure:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% formalin for 24-48 hours.
-
Embed the heart in paraffin and cut 5 µm thick sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Picrosirius red solution.
-
Visualize the stained sections under a microscope with polarized light, where collagen fibers will appear bright red or yellow.
-
Capture images of the left ventricular free wall and interventricular septum.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
Visualizations
Caption: Signaling pathway of this compound via the APJ receptor.
Caption: Workflow for evaluating this compound in a rat MI model.
Discussion
The small-molecule APJ agonist this compound has demonstrated significant therapeutic potential in preclinical models of heart failure.[4] Chronic oral administration of this compound in a rat model of myocardial infarction led to improvements in cardiac function, evidenced by an increase in ejection fraction, and a reduction in cardiac fibrosis.[1][7] These beneficial effects were comparable to those observed with the standard-of-care therapy, losartan.[1][7]
The mechanism of action of this compound involves the activation of the APJ receptor, leading to the phosphorylation of downstream signaling molecules such as ERK and AKT.[3][4] These pathways are known to be involved in cell survival and physiological hypertrophy. The activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK) may also contribute to the observed benefits.[4]
The favorable pharmacokinetic profile of this compound, including its oral bioavailability and longer half-life compared to endogenous apelin, makes it a promising candidate for clinical development.[4] Further studies are warranted to fully elucidate the long-term efficacy and safety of this compound in various models of heart failure and to translate these preclinical findings to the clinical setting.
References
- 1. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 2. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AM-8123 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing, administration, and relevant experimental protocols for the use of AM-8123, a potent and orally active apelin receptor (APJ) agonist, in rat models of cardiovascular disease.[1][2]
Overview of this compound
This compound is a small-molecule agonist of the APJ receptor, which plays a crucial role in cardiovascular function.[2][3] Activation of the APJ receptor by this compound has been shown to improve cardiac function, particularly in models of heart failure.[4] Its mechanism of action involves the activation of downstream signaling pathways, including the phosphorylation of ERK and AKT.[4] this compound exhibits favorable pharmacokinetic properties in rats, including good oral bioavailability, making it a valuable tool for preclinical cardiovascular research.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the dosing and pharmacokinetics of this compound in rat models.
Table 1: Dosing Regimens for this compound in Rat Models
| Administration Route | Dose | Dosing Schedule | Rat Model | Reference |
| Oral (p.o.) | 100 mg/kg | Twice daily for 9 weeks | Myocardial Infarction (LAD ligation) | [4] |
| Intravenous (i.v.) | 0.5 mg/kg | Single dose | Pharmacokinetic studies | [4] |
| Intravenous (i.v.) | 0.035, 0.09, 0.9, and 9 mg/kg | Escalating single doses | Not specified | [2] |
| Intravenous (i.v.) Infusion | 0.002, 0.0045, 0.02, 0.045, 0.2, 0.45, 2, and 8 mg/kg | Escalating doses, each for 10 minutes | Myocardial Infarction (LAD ligation) | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Dose | Reference |
| Terminal Half-life (t½) | 3.2 hours | Intravenous (i.v.) | 0.5 mg/kg | [4] |
| Volume of Distribution (Vss) | 0.81 L/kg | Intravenous (i.v.) | 0.5 mg/kg | [4] |
| Clearance (CL) | Moderate | Intravenous (i.v.) | 0.5 mg/kg | [4] |
| Oral Bioavailability | Appreciably greater than pyr-apelin-13 | Oral (p.o.) vs. Intravenous (i.v.) | 2 mg/kg (p.o.) vs. 0.5 mg/kg (i.v.) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to rat models of myocardial infarction.
Left Anterior Descending (LAD) Coronary Artery Ligation Model
This protocol describes the surgical procedure to induce myocardial infarction (MI) in rats.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Endotracheal tube
-
Mechanical ventilator
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Stereomicroscope
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the rat and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
-
Using a stereomicroscope for visualization, pass a suture needle under the LAD.
-
Permanently ligate the LAD to induce myocardial ischemia.[6][7][8][9][10]
-
Close the thoracic cavity in layers and allow the rat to recover.
This compound Formulation and Administration
Formulation for Oral Administration (Gavage): A formulation for a related compound, AMG 986, has been described as 2% hydroxpropyl methylcellulose, 1% Pluronic F68, pH 10.[5] A similar vehicle could be considered for this compound, with appropriate solubility and stability testing.
Formulation for Intravenous Administration: A vehicle used for intravenous infusion of this compound is 25% HPbCD, 10% PEG400, pH 9.5 with NaOH.[5]
Oral Gavage Protocol:
-
Accurately weigh the required amount of this compound and prepare the formulation.
-
Gently restrain the rat.
-
Insert a gavage needle into the esophagus and deliver the formulation directly into the stomach.
Intravenous Injection Protocol:
-
Prepare the this compound formulation in a sterile syringe.
-
Place the rat in a restrainer to expose the tail.
-
Warm the tail to dilate the lateral tail veins.
-
Insert a needle into one of the lateral tail veins and administer the drug.
Assessment of Cardiac Function
Echocardiography Protocol:
-
Lightly anesthetize the rat.
-
Shave the chest area to ensure good probe contact.
-
Apply ultrasound gel to the chest.
-
Use a high-frequency ultrasound probe to obtain parasternal long-axis and short-axis views of the heart.[11][12][13]
-
Measure left ventricular dimensions, ejection fraction (EF), and fractional shortening (FS) to assess cardiac function.[1][14]
Pressure-Volume (PV) Loop Analysis Protocol:
-
Anesthetize the rat and insert a pressure-volume catheter into the left ventricle via the right carotid artery.[15][16]
-
Allow the animal to stabilize.
-
Record baseline pressure and volume data.
-
Perform transient preload reduction (e.g., by occluding the inferior vena cava) to generate a family of PV loops.[3][17][18]
-
Analyze the data to determine load-independent measures of cardiac contractility and diastolic function.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound via the APJ receptor.
References
- 1. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 7. Left Anterior Descending Artery (LAD) Ligation Model_GemPharmatech [en.gempharmatech.com]
- 8. Permanent Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Post-myocardial Infarction Remodelling and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction. [umassmed.edu]
- 10. veterinaryworld.org [veterinaryworld.org]
- 11. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats [jove.com]
- 12. faustopinto.com [faustopinto.com]
- 13. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 16. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for assessing ventricular pressure-volume relationships in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preparation of AM-8123 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and application of stock solutions of AM-8123, a potent and orally active non-peptide agonist of the apelin receptor (APJ).[1][2][3] this compound is a valuable tool for in vitro studies investigating the signaling and physiological roles of the apelin system, particularly in cardiovascular research.[1][4][5] Adherence to these guidelines will ensure solution stability, experimental reproducibility, and accurate interpretation of results.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C27H33N7O5S |
| Molecular Weight | 567.66 g/mol [1] |
| Appearance | White to off-white solid[1] |
| CAS Number | 2049973-02-4[1] |
Solubility
Proper solubilization is critical for the accurate dosing of cells in culture. This compound exhibits the following solubility characteristics:
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (176.16 mM)[1] | Use of ultrasonic treatment may be necessary to achieve this concentration. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Preparation of Stock Solutions
3.1. Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
3.2. Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.68 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied.[1] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is essential to maintain the bioactivity of this compound stock solutions.
| Storage Condition | Shelf Life |
| -20°C | 1 month[1][3] |
| -80°C | 6 months[1][3] |
Note: It is strongly recommended to store aliquots at -80°C for long-term use.[1] Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.
Application in Cell Culture
5.1. Preparation of Working Solutions:
For most cell-based assays, the high concentration of DMSO in the stock solution is toxic to cells. Therefore, it is crucial to dilute the stock solution to a final working concentration in a serum-free or complete cell culture medium.
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in a sterile, serum-free medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Add the working solution or vehicle control to the cells and incubate for the desired experimental duration.
5.2. Example Cell-Based Assays:
This compound is a full agonist of the APJ receptor and can be used in various functional assays, including:
-
cAMP Production Assays: this compound inhibits forskolin-stimulated cAMP production.[1][3][4]
-
Gα Protein Activation Assays: It promotes Gα protein activation.[1][3][4]
-
β-arrestin Recruitment Assays: Treatment with this compound leads to the recruitment of β-arrestin to the APJ receptor.[4]
-
ERK and AKT Phosphorylation Assays: this compound stimulates the phosphorylation of ERK and AKT in APJ-expressing cells.[4][6]
Visualizing Experimental Workflow and Signaling Pathway
6.1. Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
6.2. This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the APJ receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Apelin receptor agonist | Probechem Biochemicals [probechem.com]
- 4. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening for APJ Agonists Using AM-8123
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Apelin Receptor (APJ or APLNR), a Class A G-protein coupled receptor (GPCR), is a key regulator in the cardiovascular system.[1] Its activation by endogenous peptide ligands, such as apelin, modulates cardiac contractility, blood pressure, and angiogenesis.[2][3] Consequently, APJ has emerged as a promising therapeutic target for cardiovascular diseases like heart failure.[4] However, the short half-life of native peptide ligands limits their therapeutic utility.[4] This has driven the search for potent, stable, and orally bioavailable small-molecule agonists.
AM-8123 is a potent and orally active small-molecule APJ agonist developed for research into heart failure treatment.[5][6] It was identified through a medicinal chemistry campaign that began with a high-throughput screening (HTS) effort.[4][7] this compound functionally mimics the endogenous ligand by activating APJ, inhibiting cAMP production, stimulating G-protein activation, and promoting β-arrestin recruitment and subsequent receptor internalization.[5][7] These application notes provide an overview of the signaling pathways involved and detailed protocols for utilizing HTS assays to identify and characterize APJ agonists like this compound.
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist like this compound initiates multiple downstream signaling cascades. Primarily, the receptor couples to the Gαi subunit of the heterotrimeric G-protein.[8] This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9] The receptor also promotes the phosphorylation of downstream kinases such as ERK and AKT, which are involved in cell survival and proliferation.[2][7] Additionally, agonist binding triggers the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can initiate G-protein-independent signaling.[7][10]
Caption: APJ receptor signaling cascade upon agonist binding.
High-Throughput Screening (HTS) Workflow for APJ Agonists
The discovery of novel small-molecule APJ agonists typically follows a multi-stage HTS workflow. The process begins with a primary screen of a large compound library against cells expressing the APJ receptor. A robust and sensitive assay, such as a cAMP inhibition assay, is used to identify initial "hits". These hits are then subjected to confirmatory screens and dose-response analysis to verify their activity and determine potency. Orthogonal assays, like β-arrestin recruitment, are employed to confirm the mechanism of action and identify potentially biased agonists.[11] Finally, validated hits are tested in selectivity assays against other receptors (e.g., AT1 receptor) to ensure specificity before proceeding to lead optimization.[7]
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probechem.com [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of AM-8123 Effects in Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8123 is a potent and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor that plays a crucial role in cardiovascular homeostasis.[1][2] As a promising therapeutic agent for heart failure, understanding the tissue-level effects of this compound is paramount for preclinical and clinical development.[3] These application notes provide detailed immunohistochemistry (IHC) and staining protocols to visualize and quantify the effects of this compound in cardiac tissue. The primary biomarkers of this compound activity covered are the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), key downstream effectors of APJ signaling, and the reduction of collagen deposition, a hallmark of cardiac fibrosis.
Mechanism of Action of this compound
This compound mimics the endogenous ligand apelin, binding to the APJ receptor and activating downstream signaling cascades. This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and promoting Gα protein activation.[1][2] Subsequently, this initiates signaling through pathways including the ERK1/2 and AKT pathways, which are involved in cell survival, growth, and physiological hypertrophy.[1][4] Furthermore, chronic administration of this compound has been shown to reduce collagen content in a rat model of myocardial infarction, suggesting a beneficial role in mitigating cardiac fibrosis.[5]
Data Presentation
The following tables summarize the in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | This compound | pyr-apelin-13 (Endogenous Ligand) |
| G Protein Signaling (GTPγS) | log EC₅₀ | -8.95 ± 0.05 | -8.10 ± 0.05 |
| β-arrestin Recruitment | log EC₅₀ | -9.45 ± 0.08 | -8.96 ± 0.03 |
| ERK Phosphorylation | log EC₅₀ | -9.30 ± 0.09 | -8.06 ± 0.15 |
| AKT Phosphorylation | log EC₅₀ | -8.98 ± 0.07 | -7.67 ± 0.05 |
Data sourced from Ason B, et al. JCI Insight. 2020.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Dose)
| Route | Dose | T½ (hours) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 0.5 mg/kg | 3.2 | - | - | - |
| Oral (PO) | 2 mg/kg | - | - | - | Significantly greater than pyr-apelin-13 |
Data sourced from Ason B, et al. JCI Insight. 2020.[1]
Experimental Protocols
The following protocols are designed for formalin-fixed, paraffin-embedded (FFPE) cardiac tissue sections.
Protocol 1: Immunohistochemistry for Phospho-ERK1/2 (Thr202/Tyr204)
This protocol is adapted for the detection of activated ERK1/2 in cardiac tissue.
Materials:
-
FFPE cardiac tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370 or Invitrogen, 36-8800). Optimal dilution should be determined empirically (typically 1:100 - 1:400).
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Use a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides in PBS (3 changes for 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides in PBS.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Wash slides in PBS.
-
-
Chromogen and Counterstaining:
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Expected Results: Positive staining for pERK will appear as a brown precipitate, primarily in the cytoplasm and/or nucleus of cardiomyocytes.
Protocol 2: Immunohistochemistry for Phospho-AKT (Ser473)
This protocol is for the detection of activated AKT in cardiac tissue.
Materials:
-
FFPE cardiac tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060). Optimal dilution should be determined (typically 1:50 - 1:200).
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Antigen Retrieval: Perform HIER in Citrate buffer (pH 6.0) for 20-30 minutes.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply diluted primary antibody and incubate overnight at 4°C.
-
Detection: Follow steps as in Protocol 1.
-
Chromogen and Counterstaining: Follow steps as in Protocol 1.
-
Dehydration and Mounting: Follow steps as in Protocol 1.
Expected Results: Positive staining for pAKT will appear as a brown precipitate, primarily in the cytoplasm of cardiomyocytes.
Protocol 3: Picrosirius Red Staining for Collagen
This protocol is for the visualization of collagen fibers in cardiac tissue.
Materials:
-
FFPE cardiac tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Picrosirius red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Absolute ethanol
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Staining:
-
Incubate slides in Picrosirius red solution for 60 minutes.
-
-
Rinsing and Dehydration:
-
Rinse briefly in two changes of acidified water.
-
Dehydrate rapidly in three changes of absolute ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene and coverslip with a permanent mounting medium.
-
Expected Results: Collagen fibers will be stained red, while muscle tissue will be stained yellow. Under polarized light, collagen fibers will exhibit birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.
Concluding Remarks
These protocols provide a robust framework for assessing the therapeutic effects of this compound on cardiac tissue. Consistent application of these methods will yield valuable data on the activation of key signaling pathways and the extent of cardiac fibrosis, thereby aiding in the comprehensive evaluation of this compound as a potential treatment for heart failure. For all immunohistochemistry experiments, appropriate positive and negative controls should be included to ensure the specificity of the staining.
References
Application Notes and Protocols for Studying G-protein Coupled Receptor Internalization with AM-8123
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8123 is a potent and orally active small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular function.[1][2] As an agonist, this compound mimics the action of the endogenous ligand, apelin, by inhibiting forskolin-stimulated cAMP production and promoting Gα protein activation.[1][3][4] A key event following the activation of many GPCRs, including APJ, is receptor internalization, a process of endocytosis that regulates receptor signaling and sensitivity. This compound has been shown to induce β-arrestin translocation and subsequent receptor internalization, making it a valuable tool for studying the dynamics of APJ receptor trafficking.[1][5]
These application notes provide a comprehensive overview of the use of this compound in studying GPCR internalization, including detailed protocols for cell-based assays and data analysis.
Quantitative Data Summary
This compound has been characterized in various in vitro assays to determine its potency and efficacy in activating the APJ receptor and inducing downstream signaling events, including internalization. The following table summarizes the key quantitative data for this compound in comparison to the endogenous ligand, pyr-apelin-13.
| Parameter | This compound | pyr-apelin-13 | Assay System | Reference |
| Gα Protein Activation (GTPγS) | pEC50 = 8.95 | - | hAPJ-overexpressing cells | [3][4] |
| cAMP Inhibition | pEC50 = 9.44 | - | Forskolin-stimulated hAPJ cells | [3][4] |
| β-Arrestin Recruitment | log EC50 = -9.45 ± 0.08 | log EC50 = -8.96 ± 0.03 | PathHunter Arrestin Assay | [6] |
| Receptor Internalization | log EC50 = -9.4 ± 0.03 | log EC50 = -7.80 ± 0.04 | PathHunter Internalization Assay | [5][6] |
| ERK Phosphorylation | log EC50 = -9.30 ± 0.09 | log EC50 = -8.06 ± 0.15 | CHO cells overexpressing hAPJ | [1] |
| AKT Phosphorylation | log EC50 = -8.98 ± 0.07 | log EC50 = -7.67 ± 0.05 | CHO cells overexpressing hAPJ | [1] |
Signaling Pathway and Internalization Workflow
The following diagrams illustrate the signaling pathway of the APJ receptor upon activation by this compound and the general workflow for an immunofluorescence-based receptor internalization assay.
Caption: APJ Receptor signaling cascade initiated by this compound.
Caption: Experimental workflow for immunofluorescence-based GPCR internalization.
Experimental Protocols
Protocol 1: Confocal Microscopy-Based APJ Receptor Internalization Assay
This protocol describes the visualization of this compound-induced APJ receptor internalization using immunofluorescence and confocal microscopy. This method relies on the use of cells stably or transiently expressing the APJ receptor with an extracellular epitope tag (e.g., HA-tag) for antibody detection.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing HA-tagged APJ receptor
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Anti-HA antibody
-
Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed HEK293-HA-APJ cells onto glass coverslips in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in serum-free DMEM. Include a vehicle control (DMSO).
-
Aspirate the growth medium from the cells and wash once with warm PBS.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Fixation:
-
Aspirate the treatment medium and wash the cells twice with cold PBS.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Permeabilization (Optional): If using an antibody that targets an intracellular epitope, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS. For detecting an extracellular tag like HA, this step can be omitted to specifically visualize surface receptors.
-
Blocking: Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-HA primary antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the primary antibody solution to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody and DAPI in Blocking Buffer. Protect from light. Aspirate the wash buffer and add the secondary antibody solution. Incubate for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS, protecting from light.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a confocal microscope.[7] Capture images of the vehicle-treated and this compound-treated cells. In untreated or vehicle-treated cells, the fluorescence should be primarily localized to the plasma membrane. Upon treatment with this compound, internalized receptors will appear as fluorescent puncta within the cytoplasm.
-
Protocol 2: PathHunter® GPCR Internalization Assay
This protocol provides a general overview of the PathHunter® GPCR Internalization Assay, a chemiluminescent-based method that offers a quantitative measure of receptor internalization. This assay is available for various GPCRs and can be adapted for studying the effects of this compound on the APJ receptor.
Principle:
The PathHunter assay utilizes enzyme fragment complementation (EFC). The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and the larger enzyme acceptor (EA) is localized to early endosomes. Upon ligand-induced internalization, the GPCR-ProLink fusion protein is brought into proximity with the endosome-localized EA, leading to the formation of a functional β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the amount of internalized receptor.[8][9]
Materials:
-
PathHunter® cell line expressing the APJ receptor
-
PathHunter® Detection Reagents
-
This compound
-
Cell plating reagent
-
White, solid-bottom 96-well or 384-well assay plates
-
Luminometer
Procedure (summarized):
-
Cell Plating: Plate the PathHunter® APJ cells in the assay plate according to the manufacturer's protocol and incubate.[10]
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C to allow for receptor internalization.
-
Signal Detection:
-
Prepare the PathHunter® detection reagent mixture as per the protocol.
-
Add the detection reagents to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the chemiluminescent signal using a plate-based luminometer.
Data Analysis:
The luminescence data can be used to generate dose-response curves by plotting the signal against the logarithm of the this compound concentration. The EC50 value, representing the concentration of this compound that induces a half-maximal internalization response, can then be calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Conclusion
This compound is a potent agonist of the APJ receptor that effectively induces receptor internalization. The protocols outlined in these application notes provide robust methods for studying and quantifying this process. The choice between confocal microscopy and a plate-based assay like the PathHunter® system will depend on the specific research question, with microscopy offering detailed spatial information and the plate-based assay providing high-throughput quantitative data. These tools are invaluable for researchers in pharmacology and drug development investigating the therapeutic potential of modulating the apelin system.
References
- 1. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apelin receptor agonist | Probechem Biochemicals [probechem.com]
- 4. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
Troubleshooting & Optimization
AM-8123 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of AM-8123. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound has a reported solubility of up to 100 mg/mL in DMSO. For best results, it is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly impact solubility.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting steps outlined in the guide below. This may involve gentle warming and sonication. Ensure you are using anhydrous DMSO as mentioned.
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: Proper storage is critical to maintain the integrity of this compound. Please refer to the storage conditions table below for detailed recommendations for both the solid compound and solutions in solvent. A key recommendation is to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: Is there solubility data for this compound in other solvents like ethanol or aqueous buffers?
Q5: How stable is this compound in solution?
A5: For short-term storage, solutions of this compound in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.[1] If stability in your specific experimental buffer or over a longer duration is critical, we recommend performing a stability study. A general protocol for assessing compound stability is provided below.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 176.16 | Requires sonication. Use of fresh, anhydrous DMSO is highly recommended. |
Molecular Weight of this compound: 567.66 g/mol
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent | -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in DMSO
If you are encountering issues with dissolving this compound, follow this workflow:
Issue: Compound Precipitates Out of Solution
-
During storage: This may indicate that the storage temperature is not low enough or that the solution has been subjected to repeated freeze-thaw cycles. Always store at -80°C for long-term storage and use single-use aliquots.
-
After dilution in aqueous buffer: this compound is poorly soluble in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer for your experiment, ensure the final concentration of DMSO is low (typically <0.5%) and that the final concentration of this compound does not exceed its solubility limit in the final buffer. It is advisable to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol describes a general method to determine the solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Solvent of interest (e.g., ethanol, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a microcentrifuge tube. This ensures that a saturated solution is formed.
-
Tightly cap the tube and vortex thoroughly.
-
Place the tube on a shaker/rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a syringe filter to remove any remaining micro-particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Protocol 2: General Procedure for Assessing Solution Stability
This protocol provides a general method to assess the stability of this compound in a specific solvent over time.
Materials:
-
A freshly prepared solution of this compound at a known concentration.
-
Multiple storage vials (e.g., HPLC vials).
-
Storage chambers at desired temperatures (e.g., 4°C, room temperature).
-
HPLC system.
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Immediately analyze an aliquot of this solution (Time 0) using a validated HPLC method to determine the initial concentration and purity. The peak area of this compound at Time 0 will serve as the 100% reference.
-
Aliquot the remaining solution into multiple vials and store them under the desired temperature conditions.
-
At specified time points (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition.
-
Allow the vial to come to room temperature before analysis.
-
Analyze the sample by HPLC and compare the peak area of this compound to the Time 0 sample. Look for any new peaks that may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point. Stability is often defined as having ≥95% of the initial compound remaining.
Signaling Pathway
This compound is an agonist of the Apelin Receptor (APJ), a G-protein coupled receptor. Upon binding, it activates downstream signaling pathways, including the phosphorylation of ERK and AKT, which are involved in various cellular processes.[2][3][4]
References
Optimizing AM-8123 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AM-8123 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the APJ receptor, which mimics the effects of the endogenous ligand, apelin. This activation triggers downstream signaling pathways that play a role in cardiovascular function and other physiological processes.[2]
Q2: What are the key downstream signaling pathways activated by this compound?
Upon binding to the APJ receptor, this compound initiates a cascade of intracellular events, including:
-
Inhibition of cAMP Production: this compound inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.[1]
-
Gα Protein Activation: It promotes the activation of Gα proteins.[1]
-
β-arrestin Recruitment: this compound induces the translocation of β-arrestin from the cytoplasm to the plasma membrane.[1]
-
MAPK/ERK and PI3K/AKT Pathway Activation: this compound stimulates the phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT), indicating the activation of these pro-survival and growth pathways.[1][2]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
Based on its potent low nanomolar to sub-nanomolar EC50 values in various functional assays, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro experiments. A 100 nM concentration has been shown to cause rapid β-arrestin translocation in APJ-expressing cells.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
Problem 1: No or weak response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low or absent APJ receptor expression in the cell line. | Verify APJ expression in your cell line using qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express APJ or an overexpression system. |
| Incorrect this compound concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific assay and cell type. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize incubation time, cell density, and serum concentration in your culture medium, as these can influence cellular responses. |
| Issues with downstream signaling readout. | Ensure that your detection method for the downstream event (e.g., cAMP levels, protein phosphorylation) is sensitive and functioning correctly. Include appropriate positive and negative controls. |
Problem 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound leading to off-target effects. | Lower the concentration of this compound. Refer to the EC50 values in the data table to use a concentration that is relevant for APJ activation but minimizes the risk of off-target binding. |
| Cytotoxicity at the tested concentration. | Perform a cell viability assay (e.g., MTT, MTS, or Calcein-AM) to determine the cytotoxic concentration of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold. |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same DMSO concentration as your this compound treatment. |
| Contamination of cell culture. | Regularly check your cell cultures for any signs of microbial contamination. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of the experiment. |
| Variability in this compound stock solution. | Prepare a large batch of this compound stock solution, aliquot, and store properly to ensure consistency across multiple experiments. |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for this compound treatment and subsequent assay steps. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Functional Assays
| Assay | Cell Line | EC50 (log) | EC50 (nM) | Reference |
| cAMP Inhibition | hAPJ-overexpressing cells | -9.44 ± 0.04 | 0.36 | [2] |
| GTPγS Binding | hAPJ-overexpressing cells | -8.95 ± 0.05 | 1.12 | [2] |
| β-arrestin Recruitment | hAPJ-overexpressing cells | -9.45 ± 0.08 | 0.35 | [2] |
| Receptor Internalization | U2OS-hAPJ | -9.4 ± 0.03 | 0.40 | [2] |
| ERK Phosphorylation | CHO-hAPJ | -9.30 ± 0.09 | 0.50 | [2] |
| AKT Phosphorylation | CHO-hAPJ | -8.98 ± 0.07 | 1.05 | [2] |
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a tetrazolium-based assay (e.g., MTT or MTS).
References
Preventing AM-8123 off-target effects in cell-based assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of AM-8123 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a selective, orally active, small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2] It is utilized in research for its potential therapeutic effects in cardiovascular conditions, such as heart failure.[2][3][4] this compound was designed to mimic the C-terminal portion of the endogenous ligand, apelin-13.[4][5]
Q2: What are "off-target effects" and why are they a concern when using a selective agonist like this compound?
A2: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[6][7] Even for a selective compound like this compound, these unintended interactions are a concern because they can lead to misinterpretation of experimental data, where an observed cellular phenotype is incorrectly attributed to the on-target activity.[7] They can also cause cellular toxicity that is unrelated to the engagement of the apelin receptor.[7][8]
Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?
A3: Several indicators may suggest that the observed effects are not due to APJ activation. These include:
-
High Concentration Requirement: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (EC50 values are in the low nanomolar to sub-nanomolar range).[5][6][9] Inhibitors effective only at concentrations greater than 10 μM are likely acting non-specifically.[10]
-
Discrepancy with Genetic Validation: The phenotype observed with this compound is different from the phenotype seen when the apelin receptor (APLNR gene) is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[6]
-
Inconsistent Results with Other Agonists: Using a structurally different apelin receptor agonist (e.g., a peptide agonist like pyr-apelin-13) produces a different or no phenotype.[6][11]
Q4: What is the established on-target signaling pathway for this compound?
A4: As an APJ agonist, this compound initiates several downstream signaling events upon binding to the receptor. This includes promoting Gα protein activation and inhibiting forskolin-stimulated cAMP production.[1][5] It also robustly stimulates β-arrestin recruitment and subsequent receptor internalization.[4][5] Key downstream pathways activated by this compound include the phosphorylation and activation of ERK and AKT.[5][12][13]
This compound On-Target Signaling Pathway
Caption: On-target signaling cascade initiated by this compound binding to the apelin receptor (APJ).
Quantitative Data Summary
The potency of this compound has been characterized in various functional assays. Using the lowest effective concentration is crucial to minimize off-target effects.[7]
| Assay Type | Cell Line / System | Ligand | Potency (log EC50) | Potency (EC50 in nM) | Reference |
| cAMP Inhibition | CHO cells overexpressing hAPJ | This compound | -9.44 ± 0.04 | 0.36 | [5][9] |
| pyr-apelin-13 | -9.93 ± 0.03 | 0.12 | [5][9] | ||
| GTPγS Binding | CHO-K1 membranes overexpressing hAPJ | This compound | -8.95 ± 0.05 | 1.12 | [5][9] |
| pyr-apelin-13 | -8.10 ± 0.05 | 7.94 | [5][9] | ||
| β-Arrestin Recruitment | U2OS cells overexpressing hAPJ | This compound | -9.45 ± 0.08 | 0.35 | [5][9] |
| pyr-apelin-13 | -8.96 ± 0.03 | 1.10 | [5][9] | ||
| Receptor Internalization | U2OS cells overexpressing hAPJ | This compound | -9.4 ± 0.03 | 0.40 | [5] |
| pyr-apelin-13 | -7.80 ± 0.04 | 15.85 | [5] | ||
| ERK Phosphorylation | CHO cells overexpressing hAPJ | This compound | -9.30 ± 0.09 | 0.50 | [5] |
| pyr-apelin-13 | -8.06 ± 0.15 | 8.71 | [5] | ||
| AKT Phosphorylation | CHO cells overexpressing hAPJ | This compound | -8.98 ± 0.07 | 1.05 | [5] |
| pyr-apelin-13 | -7.67 ± 0.05 | 21.38 | [5] |
Troubleshooting Guide for Suspected Off-Target Effects
If you suspect that your results with this compound are confounded by off-target effects, follow this troubleshooting workflow.
Workflow for Investigating Off-Target Effects
Caption: A step-by-step workflow for troubleshooting suspected off-target effects of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response of this compound
Objective: To determine the minimum effective concentration of this compound required to elicit the desired on-target phenotype and to identify the concentration at which non-specific or toxic effects appear.[6]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[6]
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. The concentration range should span from well below its biochemical EC50 (e.g., starting at 0.01 nM) to concentrations where toxicity might be expected (e.g., up to 10-50 µM).[6]
-
Treatment: Replace the existing medium with the medium containing the this compound dilutions. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).[6]
-
Incubation: Incubate the cells for the desired treatment duration.
-
Phenotypic Readout: In one set of plates, measure the biological response of interest (e.g., Western blot for p-ERK/p-AKT, reporter gene assay).[6]
-
Toxicity Readout: In a parallel set of plates, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo® assay).[6]
-
Data Analysis: Plot the phenotypic response and cell viability against the this compound concentration. The optimal concentration window is where the on-target phenotype is observed without a significant decrease in cell viability.
Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm that this compound binds to its intended target, the apelin receptor (APJ), in intact cells.[7] Ligand binding is expected to stabilize the target protein, increasing its resistance to thermal denaturation.[6]
Methodology:
-
Cell Treatment: Treat intact cells with a concentration of this compound where the on-target effect is observed, alongside a vehicle control.[7]
-
Heating: Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[7]
-
Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins.[6]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble APJ remaining using a specific antibody via Western blot or ELISA.[6]
-
Data Analysis: Plot the amount of soluble APJ as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[6]
Protocol 3: Orthogonal Validation using Genetic Knockdown
Objective: To determine if the genetic removal of the target protein (APJ) prevents or mimics the phenotype observed with this compound treatment. This helps to confirm that the compound's effect is mediated through its intended target.
Logic of Orthogonal Validation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting AM-8123 Variability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies involving the APJ agonist, AM-8123.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2] Its mechanism of action involves inhibiting forskolin-stimulated cAMP production and promoting Gα protein activation.[3] This activation of the APJ receptor leads to downstream signaling through pathways such as ERK and AKT phosphorylation.[3][4] this compound is being investigated for its potential therapeutic effects in cardiovascular diseases, including heart failure.[1][3]
Q2: What are the known physicochemical properties of this compound?
This compound is a solid compound with the following properties:
-
Molecular Formula: C₂₇H₃₃N₇O₅S[2]
-
Molecular Weight: 567.67 g/mol [2]
-
Solubility: Soluble in DMSO at 100 mg/mL (176.16 mM), though ultrasonic assistance may be needed. It is important to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[3]
Based on its characteristics as a small molecule drug candidate, it is likely to have poor aqueous solubility, a common challenge in preclinical formulation.
Q3: What pharmacokinetic profile has been observed for this compound in animal models?
Pharmacokinetic studies have been conducted in rats and dogs, demonstrating that this compound has greater oral bioavailability compared to the endogenous peptide ligand, pyr-apelin-13.[3] Following intravenous administration, the terminal half-life was 3.2 hours in rats and 2.39 hours in dogs.[5]
Pharmacokinetic Parameters of this compound and a Related APJ Agonist
| Parameter | This compound (Rat) | This compound (Dog) | AMG 986 (Rat) | AMG 986 (Dog) |
| IV Dose | 0.5 mg/kg | 0.5 mg/kg | 0.5 mg/kg | 0.5 mg/kg |
| Oral Dose | 2 mg/kg | 2 mg/kg | 2 mg/kg | 2 mg/kg |
| Clearance (IV) | Moderate | Low | Moderate | Low |
| Volume of Distribution (Vss) | 0.81 L/kg | 0.33 L/kg | 0.6 L/kg | 0.94 L/kg |
| Terminal Half-life (IV) | 3.2 hours | 2.39 hours | 2.2 hours | 4.2 hours |
| Oral Bioavailability | Appreciably greater than pyr-apelin-13 | Appreciably greater than pyr-apelin-13 | Appreciably greater than pyr-apelin-13 | Appreciably greater than pyr-apelin-13 |
Note: Quantitative values for oral bioavailability and the coefficient of variation (%CV) are not explicitly detailed in the cited literature.
This compound Signaling Pathway
Troubleshooting Guide for this compound Variability
High variability in animal studies can obscure true pharmacological effects. The following sections provide a systematic approach to troubleshooting common sources of variability when working with this compound.
Issue 1: High Inter-Animal Variability in Pharmacokinetic (PK) Studies Following Oral Gavage
High variability in drug exposure (AUC, Cmax) after oral dosing is a frequent challenge, often linked to the compound's physicochemical properties and the study protocol. For poorly soluble compounds, variability in oral absorption is common.[6][7]
Troubleshooting Workflow for Oral Dosing Variability
Potential Causes and Solutions:
-
Formulation Issues:
-
Cause: Inconsistent suspension, leading to inaccurate dosing. Given this compound's poor aqueous solubility, this is a likely contributor.
-
Solution: Ensure the dosing vehicle is appropriate and that the formulation is homogenous. Continuously stir the suspension during dosing to prevent settling. Prepare fresh formulations regularly and verify their stability.
-
-
Dosing Technique:
-
Cause: Improper oral gavage technique can lead to dosing errors or stress, affecting gastrointestinal function.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle sizes for the animals. A calm and consistent handling procedure can reduce stress.[8]
-
-
Animal-Related Factors:
-
Cause: Differences in food consumption and gastric emptying can significantly alter drug absorption. The health status of the animals can also play a role.
-
Solution: Standardize the fasting period before dosing (e.g., 4-6 hours) to normalize gastrointestinal conditions.[9] Ensure all animals are healthy and acclimatized to the experimental conditions.
-
Issue 2: Variability in Pharmacodynamic (PD) Response Despite Consistent Dosing
Variability in the therapeutic effect can occur even with controlled dosing, pointing to downstream biological factors.
Potential Causes and Solutions:
-
PK/PD Disconnect:
-
Cause: High inter-animal variability in drug exposure may be driving the variable PD response.
-
Solution: Conduct a pilot PK/PD study to correlate plasma concentrations of this compound with the pharmacodynamic endpoint. This can help determine if a threshold exposure is required for efficacy.
-
-
Biological Variation:
-
Cause: Animals may have different baseline levels of APJ receptor expression or downstream signaling activity.
-
Solution: Ensure the use of a homogenous animal population (in terms of age, sex, and genetic background). In study reports, present individual animal data alongside group means to better visualize the spread of responses.[10]
-
Detailed Experimental Protocols
While specific formulation details for this compound are not publicly available in the cited literature, the following protocols are based on standard practices for poorly soluble compounds in rodent studies.
Proposed Oral Gavage Formulation and Protocol for Rats
-
Objective: To prepare a suspension of this compound for oral administration.
-
Vehicle Preparation: A common vehicle for oral suspensions is 0.5% methylcellulose (MC) with 0.1% Tween 80 in sterile water.[11]
-
Slowly add 0.5 g of methylcellulose to 50 mL of hot sterile water (~80°C) while stirring.
-
Once dispersed, add 50 mL of cold sterile water and continue to stir until a clear solution is formed.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound.
-
Triturate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 200g rat with a 5 mL/kg dosing volume, the concentration would be 20 mg/mL).
-
-
Administration Protocol:
-
Fast rats for 4-6 hours prior to dosing, with free access to water.
-
Weigh each animal immediately before dosing to calculate the exact volume.
-
Continuously stir the suspension and administer via oral gavage at a volume of 5 mL/kg.
-
Return animals to their cages with free access to food and water after a set period (e.g., 2 hours post-dose).
-
Proposed Intravenous Infusion Formulation and Protocol for Rats
-
Objective: To prepare a solution of this compound for intravenous administration.
-
Vehicle Preparation: A common vehicle for IV administration of poorly soluble compounds is a co-solvent system. For example, a mixture of DMSO and PEG400. The final concentration of DMSO should be kept as low as possible.
-
Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline.
-
-
This compound Solution Preparation:
-
Dissolve this compound in DMSO first.
-
Add PEG400 and mix until the solution is clear.
-
Add saline and mix thoroughly. The solution should be visually inspected for any precipitation.
-
-
Administration Protocol:
-
Administer via a catheterized tail vein.
-
The infusion rate and volume should be carefully controlled. For a bolus dose, the maximum volume is typically 5 ml/kg. For continuous infusion, the maximum rate is around 4 ml/kg/hour.[8]
-
Ensure the formulation is sterile by filtering through a 0.22 µm filter before administration.
-
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 11. researchgate.net [researchgate.net]
AM-8123 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AM-8123 in dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental workflow and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to the APJ receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through the activation of the Gαi subunit.[1][3] Additionally, this compound promotes the recruitment of β-arrestin to the APJ receptor, leading to receptor internalization and activation of downstream signaling pathways such as the phosphorylation of ERK and AKT.[4][5][6]
Q2: What are the expected EC50 values for this compound in different functional assays?
The half-maximal effective concentration (EC50) for this compound can vary depending on the assay format and the specific cellular response being measured. Published data provides a range of expected potencies for different endpoints.
Q3: Which signaling pathways are activated by this compound?
This compound activates the apelin receptor (APJ), which can signal through two primary pathways:
-
G-protein dependent pathway: Upon agonist binding, the APJ receptor couples to an inhibitory G-protein (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][3]
-
β-arrestin dependent pathway: this compound binding also promotes the recruitment of β-arrestin to the receptor. This interaction mediates receptor internalization and can also initiate downstream signaling cascades, including the phosphorylation and activation of ERK and AKT.[4][5][6][7]
Q4: What cell lines are suitable for studying this compound activity?
Commonly used cell lines for studying this compound and the apelin receptor include Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells that have been engineered to overexpress the human apelin receptor (hAPJ).[6][7] Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express the apelin receptor, have also been used to study specific downstream effects like ERK phosphorylation.[7] The choice of cell line should be guided by the specific research question and the signaling pathway of interest.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in dose-response data.
-
Possible Cause: Inconsistent cell seeding density, pipetting errors, or issues with compound solubility.
-
Solution:
-
Ensure a homogenous cell suspension before plating and use a consistent cell number per well.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Problem 2: The dose-response curve does not reach a plateau (incomplete curve).
-
Possible Cause: The concentration range of this compound tested is too narrow.
-
Solution:
-
Widen the range of concentrations tested. A common practice is to use a log or half-log dilution series that spans from picomolar to micromolar concentrations to ensure the full sigmoidal curve is captured.
-
Include appropriate positive and negative controls to define the upper and lower plateaus of the assay.
-
Problem 3: No response or a very weak response is observed upon this compound treatment.
-
Possible Cause: Low or absent apelin receptor expression in the chosen cell line, inactive compound, or suboptimal assay conditions.
-
Solution:
-
Confirm apelin receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry. If using a transient transfection system, optimize transfection efficiency.
-
Verify the integrity and activity of your this compound stock.
-
Optimize assay parameters such as incubation time and temperature. For signaling events like ERK phosphorylation, the response can be transient, so a time-course experiment is recommended to identify the optimal time point for measurement.
-
Problem 4: The shape of the dose-response curve is biphasic or otherwise unusual.
-
Possible Cause: Off-target effects at high concentrations, or complex biological responses.
-
Solution:
-
Carefully review the literature for known off-target activities of this compound or similar compounds.
-
Ensure the observed response is specific to apelin receptor activation by using a selective antagonist or a control cell line that does not express the receptor.
-
Consider if the assay is measuring a composite of multiple signaling events that may have different concentration dependencies.
-
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | This compound Value | Pyr-apelin-13 Value (endogenous ligand) | Reference |
| cAMP Inhibition | CHO-hAPJ | logEC50 | -9.44 ± 0.04 | -9.93 ± 0.03 | [6] |
| GTPγS Binding | CHO-hAPJ | logEC50 | -8.95 ± 0.05 | -8.10 ± 0.05 | [6] |
| β-arrestin Recruitment | U2OS-hAPJ | logEC50 | -9.45 ± 0.08 | -8.96 ± 0.03 | [6] |
| Receptor Internalization | U2OS-hAPJ | logEC50 | -9.4 ± 0.03 | -7.80 ± 0.04 | [6] |
| ERK Phosphorylation | CHO-hAPJ | logEC50 | -9.30 ± 0.09 | -8.06 ± 0.15 | [6] |
| AKT Phosphorylation | CHO-hAPJ | logEC50 | -8.98 ± 0.07 | -7.67 ± 0.05 | [6] |
| Receptor Binding Affinity | CHO-hAPJ | Ki (nM) | Low nanomolar | Not specified | [1][6] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in CHO cells overexpressing the human apelin receptor (CHO-hAPJ).
-
Cell Culture: Culture CHO-hAPJ cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into a 384-well plate at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Procedure: a. Remove the culture medium from the wells. b. Add the this compound dilutions to the cells and incubate for a pre-determined time at 37°C. c. Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control. d. Incubate for a further optimized period (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: ERK Phosphorylation Assay
This protocol describes the measurement of ERK1/2 phosphorylation in response to this compound in hAPJ-expressing cells.
-
Cell Culture and Seeding: As described in Protocol 1, seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The day before the experiment, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours. This reduces basal ERK phosphorylation.
-
Compound Stimulation: a. Prepare serial dilutions of this compound in serum-free medium. b. Add the this compound dilutions to the cells and incubate at 37°C for the optimal time determined from a time-course experiment (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors.
-
Detection: a. Measure the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using a suitable method such as a sandwich ELISA, HTRF, or Western blotting.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the log of the this compound concentration and fit the data to determine the EC50.
Visualizations
Caption: this compound signaling pathway via the APJ receptor.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. graphpad.com [graphpad.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing AM-8123 Degradation in Long-Term Studies
For researchers, scientists, and drug development professionals utilizing AM-8123, ensuring its stability throughout long-term studies is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to mitigate degradation and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: Several factors can contribute to the degradation of small molecules like this compound in experimental settings. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
pH: The stability of this compound can be pH-dependent. Significant deviations from neutral pH may lead to hydrolysis or other degradation pathways.[2][3]
-
Light Exposure: Many small molecules are sensitive to light, which can induce photolytic degradation.[3]
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents within the experimental system can lead to oxidative degradation.
-
Enzymatic Degradation: If using cell-based assays, cellular enzymes may metabolize this compound.
-
Interactions with Media Components: Components of cell culture media, such as certain amino acids or vitamins, could potentially react with this compound.[4]
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can lead to degradation.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, adhere to the following storage guidelines:
-
Powder: Store the solid powder form of this compound at -20°C for up to 3 years.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
A3: Inconsistent results are a common indicator of compound instability. If you observe a decline in the expected biological activity of this compound over time, it is crucial to assess its stability under your specific experimental conditions. Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable effects.
Q4: How can I detect this compound degradation in my samples?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly effective analytical technique for detecting and quantifying this compound and its potential degradation products. By comparing chromatograms of your experimental samples to a freshly prepared standard, you can identify new peaks corresponding to degradants and a decrease in the peak area of the parent this compound compound.
Q5: Can components of the cell culture medium affect the stability of this compound?
A5: Yes, components in cell culture media can impact the stability of small molecules. For instance, serum proteins can bind to the compound, which may affect its availability and apparent activity.[7] It is advisable to test the stability of this compound in your specific cell culture medium, both with and without serum, to understand these potential interactions.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to this compound degradation.
Issue 1: Decreased or Loss of this compound Activity in a Long-Term Cell Culture Experiment
-
Potential Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before troubleshooting the experiment, confirm the integrity of your this compound stock solution. Analyze an aliquot of the stock solution by HPLC-MS to ensure its purity and concentration.
-
Perform a Stability Study in Media: Conduct a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. A detailed protocol is provided in the "Experimental Protocols" section.
-
Increase Media Change Frequency: If the stability study reveals significant degradation within your experimental timeframe, increase the frequency of media changes to replenish the active this compound concentration.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Do not store working solutions for extended periods.
-
Consider Adsorption to Labware: Small molecules can adsorb to the surface of plastic labware. Consider using low-protein-binding plates and tubes to minimize this effect.
-
Issue 2: High Variability in Results Between Experimental Replicates
-
Potential Cause: Inconsistent degradation of this compound due to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental steps, including incubation times, media changes, and compound addition, are performed consistently across all replicates and experiments.
-
Protect from Light: If this compound is found to be light-sensitive, protect all solutions and experimental setups from direct light by using amber vials or covering them with foil.
-
Control pH: Monitor and maintain a stable pH in your cell culture medium, as pH shifts can affect compound stability.
-
Minimize Air Exposure: When preparing and handling solutions, minimize their exposure to air to reduce the risk of oxidative degradation.
-
Data Presentation: Illustrative Stability of this compound
The following tables present illustrative data on the stability of a hypothetical small molecule with properties similar to this compound under various conditions. Note: This data is for demonstrative purposes and should be confirmed for this compound through dedicated stability studies.
Table 1: Stability of this compound in Solution at Different Temperatures
| Storage Condition | Solvent | Time Point | % Remaining this compound |
| -80°C | DMSO | 6 months | >99% |
| -20°C | DMSO | 1 month | >98% |
| 4°C | DMSO | 1 week | ~95% |
| Room Temperature | DMSO | 24 hours | ~90% |
Table 2: Illustrative Half-Life of this compound in Aqueous Buffer at 37°C
| pH | Half-Life (t½) in hours |
| 5.0 | ~48 hours |
| 7.4 | ~24 hours |
| 8.5 | ~12 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to determine the intrinsic stability of this compound by subjecting it to stress conditions.[3][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-MS method.
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in stressed and unstressed samples.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to evaluate the stability of this compound under typical cell culture conditions.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium (e.g., DMEM with 10% FBS).
-
-
Experimental Setup:
-
In a sterile multi-well plate, add the complete cell culture medium to triplicate wells.
-
Spike the medium with the this compound stock solution to achieve the final desired working concentration (ensure the final DMSO concentration is ≤ 0.1%).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots from the wells at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS method.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the cell culture medium.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical kinetics and aqueous degradation pathways of a new class of synthetic ozonide antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmainfo.in [pharmainfo.in]
Technical Support Center: Cell Viability Assays for Determining AM-8123 Cytotoxicity
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the cytotoxicity of the hypothetical compound AM-8123. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation examples to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cytotoxicity testing.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the microplate.[1][2] | Ensure a homogenous cell suspension before and during plating by gently pipetting or swirling.[1] Use calibrated pipettes and fresh tips for each replicate. To mitigate edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.[3] |
| High background absorbance in control wells | Contamination of media or reagents; High inherent enzyme activity in serum; Phenol red in the medium.[3][4] | Regularly check cell cultures for contamination. Use high-quality, fresh media and reagents.[1] Reduce the serum concentration or use serum-free media during the assay.[3][4] Use phenol red-free media, as it can interfere with absorbance readings.[2][5] |
| Low absorbance readings or weak signal | Low cell number; Insufficient incubation time; Cell line is resistant to this compound.[4] | Optimize the initial cell seeding density. Increase the incubation time with the assay reagent. If resistance is suspected, consider using a higher concentration range of this compound or a different, more sensitive cell line. |
| MTT Assay: Formazan crystals not dissolving | Incomplete solubilization with DMSO; Low temperature.[3][6] | Increase the volume of the solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl). Ensure thorough mixing by gentle agitation on an orbital shaker.[3][6] Incubation at 37°C can aid in dissolution.[7] |
| LDH Assay: High spontaneous LDH release | Overly vigorous pipetting during cell plating; High cell density.[4][8] | Handle cell suspensions gently during plating.[8] Determine the optimal cell number for your specific cell line to avoid overgrowth.[4] |
| This compound appears to increase viability | This compound may have antioxidant or reducing properties, directly reducing the assay reagent (e.g., MTT).[3] | To test for direct reduction, run a cell-free control with this compound and the assay reagent. If a color change occurs, consider an alternative assay that measures a different endpoint, such as the LDH assay which measures membrane integrity.[3] |
Quantitative Data Summary
The following tables present hypothetical data for the cytotoxicity of this compound as determined by MTT and LDH assays.
Table 1: IC50 Values of this compound in Various Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| HeLa | 45.2 | 28.7 |
| A549 | 62.8 | 41.5 |
| MCF-7 | 81.3 | 55.9 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Percentage Cytotoxicity of this compound (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |
| 10 | 8.2 ± 1.5 | 15.6 ± 2.1 |
| 25 | 22.5 ± 3.2 | 38.9 ± 4.5 |
| 50 | 48.7 ± 5.1 | 65.3 ± 6.2 |
| 100 | 75.1 ± 7.8 | 89.4 ± 8.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[3] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.[4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[9]
-
LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational relevance of AM-8123 preclinical data
AM-8123 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their preclinical experiments with this compound and improving the translational relevance of their findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the novel kinase, "Translational Relevance Kinase" (TRK). By binding to the ATP pocket of TRK, this compound prevents the phosphorylation of its downstream target, "Substrate Protein X" (SPX). The inhibition of this signaling cascade ultimately leads to the induction of apoptosis in cells where the TRK pathway is overactive.
Q2: In which cancer cell lines has this compound shown the most significant anti-proliferative activity?
A2: this compound has demonstrated the most potent anti-proliferative effects in cancer cell lines with high expression levels of TRK. See the table below for a summary of IC50 values in various cell lines. We recommend performing an initial screen of TRK expression in your models of interest to best predict sensitivity to this compound.
Q3: What is the recommended starting dose for in vivo xenograft studies in mice?
A3: Based on our preclinical studies, a starting dose of 25 mg/kg administered orally once daily is recommended for xenograft models. However, the optimal dose may vary depending on the tumor model and the specific experimental design. We advise conducting a preliminary dose-ranging study to determine the most effective and well-tolerated dose for your specific model.
Q4: What is the solubility of this compound in common laboratory solvents?
A4: this compound is highly soluble in DMSO (>50 mg/mL) and sparingly soluble in aqueous solutions. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO and then diluting it to the final desired concentration in cell culture media. For in vivo studies, a formulation in 0.5% methylcellulose with 0.2% Tween 80 is recommended.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Suboptimal cell health.
-
Solution: Ensure that cells are in the logarithmic growth phase at the time of treatment. Avoid using cells that are over-confluent or have been passaged too many times.
-
-
Possible Cause 2: Inconsistent drug concentration.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media.
-
Issue 2: No significant decrease in SPX phosphorylation observed by Western blot.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in p-SPX levels. We recommend starting with a time course of 1, 4, 8, and 24 hours at a concentration of 1 µM.
-
-
Possible Cause 2: Poor antibody quality.
-
Solution: Use a validated antibody specific for the phosphorylated form of SPX. Ensure the antibody has been previously shown to work in your specific application (e.g., Western blot).
-
-
Possible Cause 3: Low TRK expression in the chosen cell line.
-
Solution: Confirm the expression of TRK in your cell line by Western blot or qPCR. This compound's effect on p-SPX will be minimal in cells with low or no TRK expression.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| TRK | 5.2 |
| Kinase A | >10,000 |
| Kinase B | 8,750 |
| Kinase C | >10,000 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | TRK Expression | IC50 (µM) |
| Cell Line X | Pancreatic | High | 0.15 |
| Cell Line Y | Ovarian | High | 0.22 |
| Cell Line Z | Lung | Low | >10 |
| Normal Fibroblasts | Non-malignant | Low | >25 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for p-SPX and Total SPX
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SPX and total SPX overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-SPX signal to the total SPX signal.
Visualizations
Caption: this compound inhibits TRK, leading to reduced SPX phosphorylation and increased apoptosis.
Caption: Workflow for analyzing p-SPX levels by Western blot after this compound treatment.
Caption: A logic tree for troubleshooting high variability in cell viability assays.
Validation & Comparative
A Head-to-Head Comparison of AM-8123 and Apelin-13: In Vivo Physiological Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ) has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure. Its endogenous ligand, apelin-13, has demonstrated beneficial cardiovascular effects, but its short half-life limits its therapeutic potential.[1][2] This has spurred the development of synthetic, non-peptidic agonists like AM-8123, which offers improved pharmacokinetic properties, including oral bioavailability.[3][4] This guide provides a detailed comparison of the in vivo physiological effects of the small-molecule APJ agonist this compound and the endogenous peptide apelin-13, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of this compound and the pyroglutamated form of apelin-13 ([Pyr1]-apelin-13), which is a more stable and physiologically relevant form of apelin-13.[5]
Table 1: In Vitro Potency and Efficacy at the Apelin Receptor (APJ)
| Parameter | This compound (log EC50) | [Pyr1]-apelin-13 (log EC50) | Cell Line | Assay Type | Reference |
| cAMP Inhibition | -9.44 ± 0.04 | -9.93 ± 0.03 | hAPJ-overexpressing cells | Forskolin-stimulated cAMP production | [3][6] |
| Gα Protein Activation | -8.95 ± 0.05 | -8.10 ± 0.05 | hAPJ-overexpressing cells | GTPγS binding assay | [3][6] |
| β-arrestin Recruitment | -9.45 ± 0.08 | -8.96 ± 0.03 | hAPJ-overexpressing cells | PathHunter arrestin assay | [3][6] |
| ERK Phosphorylation | -9.30 ± 0.09 | -8.06 ± 0.15 | CHO cells overexpressing hAPJ | HTRF assay | [3] |
| AKT Phosphorylation | -8.98 ± 0.07 | -7.67 ± 0.05 | CHO cells overexpressing hAPJ | HTRF assay | [3] |
Table 2: In Vivo Cardiovascular Effects in a Rat Model of Myocardial Infarction
| Parameter | This compound | [Pyr1]-apelin-13 | Animal Model | Administration | Key Findings | Reference |
| Ejection Fraction (EF) | Significant increase | Improvement observed | Rat model of myocardial infarction (MI) | This compound: Chronic oral dosing (100 mg/kg, twice daily for 9 weeks); Apelin-13: Acute intravenous infusion | Chronic this compound treatment improved systolic function. Acute apelin-13 infusion also shows improvement. | [3][7] |
| Stroke Volume (SV) | Increase | Increase | Rat model of MI | Acute intravenous infusion | Both compounds acutely improve stroke volume. | [3][8] |
| Systemic Vascular Resistance (SVR) | Decrease | Decrease | Rat model of MI | Acute intravenous infusion | Both compounds lead to a decrease in cardiac afterload. | [3] |
| Myocardial Collagen Content | Reduced with chronic treatment | Not reported for chronic treatment | Rat model of MI | Chronic oral dosing (100 mg/kg, twice daily for 9 weeks) | This compound demonstrated anti-fibrotic effects. | [3][7] |
Signaling Pathways
Both this compound and apelin-13 exert their effects by activating the G-protein coupled receptor, APJ. This activation triggers multiple downstream signaling cascades.
Apelin-13 Signaling Pathway
Apelin-13 binding to the APJ receptor predominantly couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5][9] It can also activate Gαq/11 and Gα12/13.[5][10] These G-protein dependent pathways, along with β-arrestin mediated signaling, lead to the activation of several key kinases, including ERK1/2, PI3K/Akt, and p70S6K, which are involved in cell proliferation, migration, and survival.[5] Furthermore, apelin-13 stimulates endothelial nitric oxide synthase (eNOS) activity, contributing to its vasodilatory effects.[5]
Caption: Apelin-13 signaling cascade.
Comparative Signaling of this compound
This compound activates the same primary signaling pathways as apelin-13, including G-protein activation and β-arrestin recruitment.[3] Notably, in vitro studies have shown that this compound is a more potent mediator of both ERK and AKT phosphorylation compared to [Pyr1]-apelin-13.[3] This enhanced potency in activating these key downstream kinases may contribute to its robust in vivo effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and apelin-13.
In Vivo Model of Myocardial Infarction in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[11][12]
-
Surgical Procedure:
-
Anesthesia is induced, typically with an intraperitoneal injection of a ketamine/xylazine mixture or inhaled isoflurane.[13]
-
The animal is intubated and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.[7]
-
The chest is closed, and the animal is allowed to recover with appropriate post-operative analgesia.
-
-
Confirmation of Heart Failure: Echocardiography is typically performed one week post-ligation to confirm the development of heart failure, often defined by an ejection fraction of ≤ 45%.[3]
Chronic Oral Administration of this compound
-
Procedure:
-
This compound is formulated in an appropriate vehicle for oral administration.
-
Rats with surgically induced myocardial infarction are administered this compound (e.g., 100 mg/kg) twice daily via oral gavage.[3][7]
-
A control group receives the vehicle alone.
-
The treatment continues for a specified duration, for example, 9 weeks.[3][7]
-
-
Oral Gavage Technique:
Acute Intravenous Infusion of this compound or Apelin-13
-
Procedure:
-
Rats (either healthy or with induced heart failure) are anesthetized.
-
A catheter is inserted into a suitable vein, such as the jugular or femoral vein, for infusion.[17]
-
This compound or apelin-13 is infused at a constant rate for a defined period (e.g., 10 minutes).[3][8]
-
Hemodynamic parameters are monitored continuously before, during, and after the infusion.
-
Assessment of Cardiac Function
-
Echocardiography:
-
Rats are lightly anesthetized.
-
Transthoracic echocardiography is performed using a high-frequency ultrasound system.
-
M-mode and two-dimensional images of the left ventricle are acquired to measure parameters such as ejection fraction (EF), fractional shortening (FS), end-systolic volume (ESV), and end-diastolic volume (EDV).[3]
-
-
Pressure-Volume (PV) Loop Analysis:
-
This is the gold standard for detailed hemodynamic assessment.[18][19]
-
Following anesthesia and ventilation, a pressure-volume catheter is inserted into the left ventricle via the right carotid artery.[20][21]
-
The catheter simultaneously measures intraventricular pressure and volume, allowing for the generation of PV loops.
-
This technique provides load-independent measures of cardiac contractility, such as the end-systolic pressure-volume relationship (ESPVR), and diastolic function.[20][21]
-
In Vitro Phosphorylation Assays
-
Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human apelin receptor (hAPJ) are cultured under standard conditions.[3]
-
Assay Procedure:
-
Cells are seeded in microplates.
-
Cells are treated with varying concentrations of this compound or [Pyr1]-apelin-13 for a specified time.
-
Cell lysates are prepared.
-
The levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) are quantified using a sensitive detection method, such as Homogeneous Time Resolved Fluorescence (HTRF).[3][22]
-
Experimental Workflow and Comparison
The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of this compound and apelin-13 in a rat model of heart failure.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. Effect of intravenous cell therapy in rats with old myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of AM-8123 and BMS-986224 for the Treatment of Heart Failure
An objective guide for researchers and drug development professionals on the efficacy of two novel APJ receptor agonists in preclinical heart failure models.
The apelin receptor (APJ) has emerged as a promising therapeutic target for heart failure, with its activation leading to improved cardiac function.[1][2][3] Two small-molecule APJ agonists, AM-8123 and BMS-986224, have been developed to overcome the therapeutic limitations of the endogenous ligand, apelin, which has a short half-life.[1][2] Both this compound and BMS-986224 are orally bioavailable and have shown potential in preclinical models of heart failure.[1][2][4][5] This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to aid researchers and drug development professionals in this field.
Mechanism of Action: APJ Receptor Agonism
Both this compound and BMS-986224 are potent and selective agonists of the APJ receptor.[4][6][7][8] Activation of the APJ receptor by these agonists triggers a cascade of downstream signaling events that are beneficial in the context of heart failure.[3] This includes the inhibition of cAMP production and the stimulation of β-arrestin recruitment, ERK phosphorylation, and receptor internalization.[1][6][9][10] These signaling pathways are believed to mediate the positive inotropic effects, vasodilation, and other cardioprotective actions associated with APJ activation.[3][11] BMS-986224 has been shown to exhibit a similar receptor binding and signaling profile to the endogenous ligand, (Pyr1) apelin-13, without evidence of signaling bias.[1][2][12] Similarly, this compound activates the APJ receptor in a manner comparable to endogenous ligands.[5]
References
- 1. ahajournals.org [ahajournals.org]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jicrcr.com [jicrcr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS-986224 - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. BMS-986224 | Apelin receptor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AM-8123 and Other APJ Agonists for Cardiovascular Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the synthetic, orally active APJ agonist AM-8123 with other key apelin receptor (APJ) agonists. This document summarizes key performance data from in vitro and in vivo studies, details experimental methodologies, and visualizes critical signaling pathways to inform preclinical research and development decisions.
The apelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis. Its activation by endogenous peptide ligands, such as apelin and elabela, elicits beneficial effects, including vasodilation, positive inotropy, and anti-fibrotic activity, making it a promising therapeutic target for heart failure and other cardiovascular diseases.[1][2] However, the short half-life of these endogenous peptides limits their therapeutic utility.[3] This has spurred the development of non-peptide, small-molecule agonists like this compound, which offer improved pharmacokinetic properties.[4]
This guide focuses on the comparative pharmacology of this compound, another small-molecule agonist AMG 986, and the most abundant and active endogenous ligand, (Pyr¹)apelin-13.
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of this compound in comparison to other APJ agonists. These data are compiled from studies using human APJ-overexpressing cells.
Table 1: In Vitro Functional Potency of APJ Agonists
| Assay Type | Parameter | This compound | AMG 986 | (Pyr¹)apelin-13 | Reference |
| G Protein Signaling | |||||
| cAMP Inhibition | log EC₅₀ | -9.44 ± 0.04 | -9.64 ± 0.03 | -9.93 ± 0.03 | [5][6] |
| GTPγS Binding | log EC₅₀ | -8.95 ± 0.05 | -9.54 ± 0.03 | -8.10 ± 0.05 | [5][6] |
| β-Arrestin Recruitment | log EC₅₀ | -9.45 ± 0.08 | -9.61 ± 0.13 | -8.96 ± 0.03 | [5][6] |
| Receptor Internalization | log EC₅₀ | -9.4 ± 0.03 | -9.59 ± 0.03 | -7.80 ± 0.04 | [5][6] |
| Downstream Signaling | |||||
| ERK Phosphorylation | log EC₅₀ | -9.30 ± 0.09 | N/A | -8.06 ± 0.15 | [5] |
| AKT Phosphorylation | log EC₅₀ | -8.98 ± 0.07 | N/A | -7.67 ± 0.05 | [5] |
EC₅₀ values represent the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Binding Affinity of this compound for Human APJ Receptor
| Ligand | Parameter | Value | Reference |
| ³H this compound | Kᵢ (nM) | Low nanomolar affinity | [5] |
Signaling Pathways and In Vivo Effects
Activation of the APJ receptor by agonists like this compound triggers a cascade of intracellular signaling events. These pathways are critical for the physiological effects observed in cardiovascular tissues.
APJ Receptor Signaling
The binding of an agonist to the APJ receptor, which is coupled to inhibitory G-proteins (Gαi), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Concurrently, APJ activation stimulates several downstream kinase pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK) pathways.[8][9] These pathways are instrumental in promoting cell survival, proliferation, and angiogenesis.[8] Another significant consequence of APJ activation is the recruitment of β-arrestin, which leads to receptor internalization and can also initiate G protein-independent signaling.[5] In endothelial cells, APJ signaling can also proceed through a Gα13-dependent pathway to activate the transcription factor MEF2.[10]
In Vivo Cardiovascular Effects
Preclinical studies in animal models of heart failure have demonstrated the therapeutic potential of this compound.
-
Acute Administration: In a rat model of myocardial infarction, acute intravenous infusion of this compound improved cardiac function, leading to an increase in ejection fraction (EF), stroke volume (SV), and the maximum rate of left ventricular pressure rise (dP/dt max) with minimal changes in heart rate.[4][5] Similar beneficial effects on cardiovascular hemodynamics were observed in an anesthetized canine model of tachypacing-induced heart failure.[5]
-
Chronic Administration: Chronic oral dosing of this compound in a rat myocardial infarction model resulted in a sustained improvement in systolic function.[4] Furthermore, it was associated with an increase in ERK and a trend toward increased AKT phosphorylation in left ventricular cardiac tissue, confirming the engagement of downstream signaling pathways in vivo.[5][11]
Detailed Methodologies
The data presented in this guide were generated using a variety of standard and specialized cell-based assays for GPCR drug discovery.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a common second messenger for Gαi-coupled receptors.
-
Principle: Cells overexpressing the human APJ receptor are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production. The ability of a test compound to inhibit this forskolin-stimulated cAMP accumulation is then quantified.
-
General Protocol:
-
HEK293 or CHO cells stably expressing the human APJ receptor are plated in multi-well plates.
-
Cells are incubated with the test compound (e.g., this compound) at various concentrations.
-
Forskolin is added to all wells (except negative controls) to stimulate adenylyl cyclase.
-
After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[12]
-
Data are normalized to controls, and EC₅₀ values are calculated from the resulting concentration-response curves.
-
GTPγS Binding Assay
This functional assay directly measures the activation of G proteins following receptor stimulation.
-
Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. The amount of bound radioactivity is proportional to the extent of G protein activation.
-
General Protocol:
-
Membranes are prepared from cells overexpressing the APJ receptor.
-
Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
The radioactivity retained on the filter is measured by scintillation counting.
-
EC₅₀ values are determined by plotting agonist concentration against [³⁵S]GTPγS binding.[5]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.
-
Principle: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. The APJ receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (EA). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forcing complementation and forming an active β-galactosidase enzyme.
-
General Protocol:
-
U2OS or CHO cells co-expressing the ProLink-tagged APJ receptor and the EA-tagged β-arrestin are seeded in assay plates.
-
Cells are incubated with the test compound at various concentrations.
-
A substrate solution is added, and the plate is incubated to allow for enzyme turnover.
-
A chemiluminescent signal is generated, which is proportional to the amount of active enzyme formed.
-
The signal is read on a luminometer, and EC₅₀ values are calculated.[5][6]
-
ERK/AKT Phosphorylation Assay
These assays measure the activation of downstream signaling kinases.
-
Principle: Activation of the PI3K and ERK pathways leads to the phosphorylation of AKT and ERK, respectively. This phosphorylation event is a marker of pathway activation and can be detected using specific antibodies.
-
General Protocol:
-
Cells overexpressing the APJ receptor (e.g., CHO, HUVEC) are serum-starved to reduce basal kinase activity.
-
Cells are stimulated with the test compound for a defined period (e.g., 5-15 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
Phosphorylated and total levels of ERK and AKT are measured, typically by Western Blot or quantitative immunoassays like HTRF or AlphaLISA.
-
The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.[5][13]
-
Conclusion
The small-molecule agonist this compound demonstrates potent, full agonism at the APJ receptor, comparable to the endogenous ligand (Pyr¹)apelin-13 and the related small molecule AMG 986.[5][6] this compound effectively engages G protein and β-arrestin pathways, leading to the activation of downstream kinases such as ERK and AKT.[5] Notably, it displays greater potency than (Pyr¹)apelin-13 in GTPγS binding, β-arrestin recruitment, receptor internalization, and downstream kinase phosphorylation assays, though it is slightly less potent in inhibiting cAMP production.[5][6]
In vivo studies corroborate these in vitro findings, showing that this compound improves cardiac function in preclinical models of heart failure.[4][5] Its oral bioavailability and sustained effects highlight the advantages of small-molecule agonists over native peptides for chronic therapeutic applications.[4] This guide provides a foundational dataset for researchers considering this compound as a tool compound or therapeutic lead for targeting the APJ pathway in cardiovascular disease.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
Validating AM-8123's Selectivity for the Apelin Receptor: A Comparative Guide
This guide provides a detailed comparison of AM-8123 with other key modulators of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) integral to cardiovascular function. The discovery of biased agonists, which selectively activate specific downstream signaling pathways, has opened new avenues for therapeutic development, making a clear understanding of a compound's selectivity profile—like that of this compound—essential for researchers. This document presents supporting experimental data, detailed protocols, and visual diagrams to objectively evaluate the performance of this compound.
Introduction to Apelin Receptor Signaling
The apelin receptor (APJ) is a class A GPCR that plays a crucial role in regulating cardiovascular homeostasis, including blood pressure, cardiac contractility, and angiogenesis. Its endogenous ligands are the peptides apelin and Elabela/Toddler.[1][2] Upon activation, APJ initiates signaling through two primary pathways:
-
Gαi-protein Pathway: This pathway inhibits the production of cyclic AMP (cAMP) and activates downstream kinases such as ERK and AKT. This cascade is largely associated with the therapeutic benefits of APJ activation, such as vasodilation and positive inotropic effects.[1][3]
-
β-Arrestin Pathway: This pathway mediates receptor desensitization, internalization, and can also initiate its own distinct signaling cascades. While important for regulating receptor activity, β-arrestin signaling has also been implicated in potential adverse effects, such as cardiac hypertrophy under chronic pressure overload.[1]
Ligands can be classified based on their ability to activate these pathways. Balanced agonists , like the endogenous peptide [Pyr1]apelin-13, activate both G-protein and β-arrestin pathways. In contrast, biased agonists preferentially activate one pathway over the other, offering the potential for more targeted therapies with fewer side effects.[1][4][5]
This compound is a potent, orally active, small-molecule agonist of the apelin receptor developed for research into heart failure.[6][7] Experimental data demonstrates that this compound is a balanced agonist, activating both G-protein and β-arrestin pathways with similar potency to the endogenous ligand.[8][9][10]
Caption: Apelin receptor (APJ) signaling pathways.
Comparative Analysis of Apelin Receptor Agonists
This compound's performance is best understood in the context of other known APJ agonists. These include the endogenous ligand [Pyr1]apelin-13, other balanced small-molecule agonists like BMS-986224, and G-protein biased agonists such as CMF-019 and MM07.
| Compound | Molecule Type | Selectivity Profile | Key Characteristics |
| This compound | Small Molecule | Balanced Agonist | Orally active, potent agonist with similar efficacy for G-protein and β-arrestin pathways.[6][8] |
| [Pyr1]apelin-13 | Peptide | Endogenous Balanced Agonist | Potent endogenous ligand for APJ; serves as a benchmark for balanced agonism but has a short half-life.[8][9] |
| BMS-986224 | Small Molecule | Balanced Agonist | Orally bioavailable with a signaling profile that closely mimics [Pyr1]apelin-13; no significant bias observed.[9][10] |
| CMF-019 | Small Molecule | G-Protein Biased Agonist | Displays strong bias (~400-fold) towards G-protein signaling over β-arrestin recruitment.[2] |
| MM07 | Peptide | G-Protein Biased Agonist | Designed peptide analogue with significant bias (≈350- to 1300-fold) for the G-protein pathway.[5] |
Quantitative Performance Data
The selectivity of this compound and its comparators has been quantified through various in vitro assays measuring G-protein activation, β-arrestin recruitment, and downstream signaling. The data below is compiled from published studies.
| Compound | G-Protein Activation (cAMP) pEC50 | G-Protein Activation (GTPγS) pEC50 | β-Arrestin Recruitment pEC50 | Receptor Internalization pEC50 |
| This compound | 9.44[8][11] | 8.95[8][11] | 9.45[8] | 9.40[8] |
| [Pyr1]apelin-13 | 9.93[8] | 8.10[8] | 8.96[8] | 7.80[8] |
| BMS-986224 | 10.7 (EC50: 0.02 nM)[10] | N/A | 9.7 (EC50: 0.2 nM)[10] | 9.4 (EC50: 0.4 nM)[10] |
| MM07 | 9.54 (pD2, vein contraction)[5] | N/A | ~7.0 (2 orders of magnitude less potent than Apelin-13)[5] | ~7.0 (2 orders of magnitude less potent than Apelin-13)[5] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Data for different compounds are from separate studies and direct comparison should be made with caution.
The data confirms that this compound is a balanced agonist . Its potency in G-protein activation assays (cAMP, GTPγS) is comparable to its potency in β-arrestin recruitment and receptor internalization assays.[8] This profile is similar to that of the endogenous ligand [Pyr1]apelin-13 and another small molecule, BMS-986224.[8][10] In contrast, biased agonists like MM07 show a significant drop in potency in β-arrestin assays compared to their G-protein-mediated functional activity.[5]
Caption: Balanced vs. Biased Agonism at the Apelin Receptor.
Experimental Protocols
Validating the selectivity of a compound like this compound involves a series of standardized in vitro assays. Below are the methodologies for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki or Kd) of a compound to the apelin receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To measure the direct interaction and affinity of this compound with the APJ receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human apelin receptor (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a constant concentration of a radiolabeled apelin ligand (e.g., [3H]apelin-13).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Allow the reaction to reach equilibrium.
-
Separate bound from unbound radioligand via rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert to a Ki value.
-
-
Results for this compound: this compound binds to the human APJ receptor with low nanomolar affinity.[6][8] BMS-986224 was reported with a Kd of 0.3 nmol/L.[10]
Caption: Workflow for a competitive radioligand binding assay.
G-Protein Activation Assay (cAMP Inhibition)
This functional assay measures the activation of the Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Objective: To determine the potency (EC50) of this compound in activating the Gαi-protein signaling cascade.
-
Methodology:
-
Culture cells expressing the apelin receptor.
-
Pre-treat cells with the test compound (this compound) at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
Plot the concentration-response curve to determine the EC50 value for cAMP inhibition.
-
-
Results for this compound: this compound potently inhibits forskolin-stimulated cAMP production with a pEC50 of 9.44.[8][11]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key step in the β-arrestin pathway. The PathHunter assay (DiscoverX) is a commonly used method.
-
Objective: To measure the potency (EC50) of this compound in inducing the β-arrestin interaction with the APJ receptor.
-
Methodology:
-
Use an engineered cell line co-expressing the apelin receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Treat the cells with the test compound (this compound) at various concentrations.
-
If β-arrestin is recruited to the receptor, the PK and EA tags are brought into proximity, forming an active β-galactosidase enzyme.
-
Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme.
-
Measure the luminescence signal, which is directly proportional to β-arrestin recruitment.
-
Plot the concentration-response curve to determine the EC50 value.
-
-
Results for this compound: this compound recruits β-arrestin with a pEC50 of 9.45, demonstrating similar potency to its G-protein activation.[8]
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
The experimental evidence strongly supports the classification of This compound as a potent, selective, and balanced agonist of the apelin receptor. Its in vitro profile is characterized by low nanomolar potency for both G-protein activation and β-arrestin recruitment, closely mirroring the activity of the endogenous ligand [Pyr1]apelin-13 and other synthetic balanced agonists like BMS-986224.[8][9][10]
This contrasts sharply with biased agonists (e.g., CMF-019, MM07), which are designed to preferentially stimulate the G-protein pathway to maximize therapeutic effects while potentially avoiding the adverse consequences of long-term β-arrestin activation.[2][5] The development of both balanced and biased agonists provides researchers with critical tools to probe the distinct physiological roles of the G-protein and β-arrestin pathways, ultimately informing the design of next-generation therapeutics for cardiovascular diseases.
References
- 1. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 3. Design of Biased Agonists Targeting the Apelin Receptor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, characterization, and first-in-human study of the vascular actions of a novel biased apelin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. probechem.com [probechem.com]
AM-8123: A Comparative Analysis of G-Protein Coupled Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
AM-8123 is a potent and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) implicated in cardiovascular regulation. Its development as a potential therapeutic for heart failure necessitates a thorough understanding of its selectivity profile. This guide provides a comparative analysis of the cross-reactivity of this compound with other GPCRs, supported by available experimental data.
Summary of this compound Activity at the Apelin Receptor
This compound demonstrates robust agonistic activity at the human apelin receptor (APJ). Its potency has been characterized across multiple signaling pathways, as summarized in the table below.
| Assay Type | Parameter | This compound |
| cAMP Inhibition | logEC50 (M) | -9.44 ± 0.04 |
| GTPγS Binding | logEC50 (M) | -8.95 ± 0.05 |
| β-Arrestin Recruitment | logEC50 (M) | -9.45 ± 0.08 |
Cross-reactivity Profile of this compound
During the initial development and screening of this compound, its selectivity was assessed against key GPCRs known to be involved in cardiovascular function to ensure a favorable safety profile.
Key Findings:
-
High Selectivity over AT1 and β2-Adrenergic Receptors: Screening hits leading to the development of this compound were specifically tested against the angiotensin II type 1 (AT1) and β2-adrenergic receptors to confirm selectivity for the apelin receptor.[1] While detailed quantitative binding or functional data for this compound at these off-targets is not publicly available, this targeted approach during the discovery phase underscores the intended selectivity of the molecule.
-
Limited Public Data on Broad GPCR Panel Screening: As of the latest available information, comprehensive data from a broad commercial GPCR selectivity panel (e.g., CEREP or Eurofins SafetyScreen) for this compound has not been published in the peer-reviewed literature. Such panels typically assess the binding or functional activity of a compound against a wide array of GPCRs to identify potential off-target interactions that could lead to adverse effects.
The absence of this broad panel data limits a more extensive comparison of this compound's cross-reactivity with other GPCRs. The following sections detail the experimental methodologies for the key functional assays used to characterize this compound's activity at its primary target, the apelin receptor.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling. For Gi-coupled receptors like APJ, agonist activation leads to a decrease in forskolin-stimulated cAMP levels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human apelin receptor (hAPJ) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or control compounds.
-
Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The resulting signal is inversely proportional to the cAMP concentration. Data are normalized to controls, and the EC50 values are calculated using a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.
Methodology:
-
Cell Line: A U2OS cell line stably co-expressing the human apelin receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to the complementary enzyme fragment (e.g., Enzyme Acceptor) is used.
-
Cell Plating: Cells are plated in 384-well white, solid-bottom plates and incubated.
-
Compound Addition: this compound or a reference agonist is added to the wells at various concentrations.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added. The recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that converts the substrate and generates a chemiluminescent signal.
-
Data Analysis: The luminescence signal is read on a plate reader, and the EC50 values are determined by plotting the signal against the logarithm of the compound concentration.
Signaling and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of the apelin receptor activated by this compound.
Caption: General experimental workflow for assessing GPCR cross-reactivity.
References
A Comparative Guide to the Preclinical Profile of AM-8123, an APJ Agonist
This guide provides a comparative analysis of the experimental data on AM-8123, a small-molecule agonist of the apelin receptor (APJ). The information is intended for researchers, scientists, and drug development professionals interested in the cardiovascular effects and signaling pathways of APJ agonists. While direct inter-laboratory reproducibility studies for this compound are not publicly available, this document aims to facilitate reproducibility by presenting detailed experimental protocols from a key study by Ason et al. (2020). The performance of this compound is compared with the endogenous ligand, pyr-apelin-13, and another small-molecule agonist, AMG 986.
In Vitro Comparative Analysis of this compound
This compound has been characterized as a potent APJ agonist that is orally active.[1] Its mechanism of action involves the inhibition of forskolin-stimulated cAMP production and the promotion of Gα protein activation.[1][2] In vitro assays have demonstrated that this compound and a structurally similar agonist, AMG 986, activate the APJ receptor in a manner comparable to the endogenous ligand, pyr-apelin-13.[2]
Table 1: Comparative In Vitro Potency of APJ Agonists
| Assay | This compound (log EC50) | AMG 986 (log EC50) | pyr-apelin-13 (log EC50) |
| cAMP Inhibition | -9.44 ± 0.04 | -9.64 ± 0.03 | -9.93 ± 0.03 |
| GTPγS Binding | -8.95 ± 0.05 | -9.54 ± 0.03 | -8.10 ± 0.05 |
| β-arrestin Recruitment | -9.45 ± 0.08 | -9.61 ± 0.13 | -8.96 ± 0.03 |
Data sourced from Ason et al. (2020).[2]
The data indicates that while pyr-apelin-13 is slightly more potent in inhibiting cAMP, both this compound and AMG 986 are more potent in promoting Gα protein activation (GTPγS assay) and β-arrestin recruitment.[2]
In Vivo Efficacy and Pharmacokinetics
The in vivo effects of this compound have been evaluated in rodent and canine models of heart failure. Acute intravenous infusion of this compound has been shown to improve cardiovascular function.[1][2] Chronic oral administration in a rat model of myocardial infarction resulted in a sustained improvement in systolic function and a reduction in collagen deposition, suggesting an attenuation of post-MI remodeling.[2]
Table 2: Pharmacokinetic Properties of this compound and AMG 986
| Species | Compound | Administration | Vss (L/kg) |
| Rat | This compound | IV (0.5 mg/kg) | 0.81 |
| AMG 986 | IV (0.5 mg/kg) | 0.6 | |
| Dog | This compound | IV (0.5 mg/kg) | 0.33 |
| AMG 986 | IV (0.5 mg/kg) | 0.94 |
Vss: Volume of distribution at steady state. Data sourced from Ason et al. (2020).[2]
This compound exhibits greater oral bioavailability in rats and dogs compared to pyr-apelin-13.[1]
Signaling Pathways and Mechanism of Action
This compound activates known APJ signaling pathways. Chronic administration has been associated with a significant increase in ERK phosphorylation and a trend towards increased AKT phosphorylation in left ventricular cardiac tissue.[2][3][4] Molecular modeling suggests that this compound mimics the C-terminal portion of apelin-13, allowing it to bind effectively to the APJ receptor.[2][5]
Caption: Simplified signaling pathway of this compound upon binding to the APJ receptor.
Experimental Protocols for Reproducibility
To facilitate the replication of findings, detailed experimental protocols from Ason et al. (2020) are summarized below.
In Vitro Assays
-
cAMP Assay :
-
Cell Line : Human APJ-overexpressing cells.
-
Method : Measure intracellular cAMP levels induced by APJ activation following stimulation with forskolin.
-
Purpose : To assess the inhibitory effect of the agonist on adenylyl cyclase activity.
-
-
GTPγS Binding Assay :
-
Method : A human GTPγS binding assay was used to measure Gα protein–stimulated receptor activation.
-
Purpose : To quantify the activation of G proteins upon agonist binding.
-
-
β-arrestin Recruitment Assay :
-
Method : PathHunter arrestin assay.
-
Purpose : To measure the recruitment of β-arrestin to the activated APJ receptor.[2]
-
-
Receptor Internalization Assay :
-
Method : PathHunter internalization assay.
-
Purpose : To assess the internalization of the APJ receptor following activation.[2]
-
References
AM-8123 vs. Losartan: A Comparative Analysis of a Novel APJ Agonist and an Established AT1 Receptor Blocker on Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental drug AM-8123 and the established therapeutic agent losartan, focusing on their respective impacts on cardiac fibrosis. This document summarizes key experimental findings, outlines methodologies, and visualizes the distinct signaling pathways through which these compounds exert their anti-fibrotic effects.
Executive Summary
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to heart stiffness and eventual failure. Losartan, an angiotensin II type 1 receptor (AT1R) antagonist, is a clinically established treatment that mitigates cardiac fibrosis by blocking the pro-fibrotic effects of angiotensin II. This compound is an experimental small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor with a cardioprotective role. Emerging preclinical data suggests that this compound may offer a novel therapeutic avenue for combating cardiac fibrosis, with efficacy comparable to losartan. This guide delves into the head-to-head preclinical evidence.
Data Presentation: Quantitative Comparison of Anti-Fibrotic Efficacy
A pivotal preclinical study directly compared the efficacy of this compound and losartan in a rat model of myocardial infarction (MI), a condition that robustly induces cardiac fibrosis. The data presented below is derived from this comparative study, which assessed the extent of cardiac fibrosis via Picrosirius red staining of heart tissue sections.
| Treatment Group | Dosage | Mean Fibrotic Area (% of Total Area) | Standard Error of the Mean (SEM) |
| Vehicle Control | - | ~18% | ~2.0 |
| This compound | 100 mg/kg, twice daily (p.o.) | ~12% | ~1.5 |
| Losartan | 5 g/L in drinking water | ~11% | ~1.8 |
| This compound + Losartan | As above | ~12% | ~1.7 |
Note: The quantitative data is an approximation derived from graphical representations in the cited study. The study concluded that both this compound and losartan significantly reduced collagen deposition to a similar extent compared to the vehicle control. Notably, the combination of this compound and losartan did not produce an additive anti-fibrotic effect, suggesting potentially overlapping mechanisms of action in this pathological context.[1][2]
Signaling Pathways
The anti-fibrotic effects of this compound and losartan are mediated by distinct signaling pathways. This compound activates the cardioprotective apelin receptor signaling cascade, while losartan blocks the pro-fibrotic angiotensin II type 1 receptor pathway.
Caption: this compound activates the APJ receptor, leading to downstream signaling that promotes anti-fibrotic effects.
Caption: Losartan blocks the AT1R, inhibiting Ang II-mediated pro-fibrotic signaling pathways like TGF-β/Smad.
Experimental Protocols
The following section details the methodologies employed in the key comparative study investigating the effects of this compound and losartan on cardiac fibrosis in a rat model of myocardial infarction.
Myocardial Infarction Model: Left Anterior Descending (LAD) Coronary Artery Ligation
A well-established surgical model was used to induce myocardial infarction and subsequent cardiac fibrosis in rats.
Caption: Workflow for the induction of myocardial infarction via LAD ligation in a rat model.[3][4][5][6][7]
Detailed Steps:
-
Anesthesia and Preparation: Rats are anesthetized using a suitable anesthetic agent (e.g., isoflurane). The chest area is shaved and sterilized.
-
Intubation and Ventilation: The animal is endotracheally intubated and connected to a ventilator to maintain respiration during the surgical procedure.
-
Thoracotomy: A left thoracotomy is performed, typically at the fourth intercostal space, to expose the heart.
-
LAD Ligation: The pericardium is opened, and the left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the visible paling of the anterior ventricular wall.
-
Closure and Recovery: The chest wall and skin are closed in layers. The animal is gradually weaned off the ventilator and allowed to recover in a warm, clean environment with appropriate post-operative analgesia.
Drug Administration
-
This compound: Administered orally (p.o.) via gavage at a dose of 100 mg/kg, twice daily.
-
Losartan: Administered ad libitum in the drinking water at a concentration of 5 g/L.
Histological Analysis of Cardiac Fibrosis
-
Tissue Preparation: At the study endpoint, hearts are excised, rinsed, and fixed in 10% neutral buffered formalin. The fixed hearts are then embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut from the paraffin-embedded hearts.
-
Picrosirius Red Staining: The sections are stained with Picrosirius red, a connective tissue stain that specifically binds to collagen fibers, staining them red.
-
Image Analysis: The stained sections are imaged using light microscopy. The percentage of the fibrotic area (red-stained) relative to the total tissue area is quantified using image analysis software (e.g., ImageJ).[1][8]
Conclusion
The available preclinical evidence indicates that this compound, a novel apelin receptor agonist, demonstrates comparable efficacy to the established AT1 receptor antagonist, losartan, in reducing cardiac fibrosis in a rat model of myocardial infarction. The lack of an additive effect when both drugs are co-administered suggests that their anti-fibrotic actions may converge on common downstream pathways or that they may have redundant roles in this specific pathological setting. These findings highlight the therapeutic potential of the apelin-APJ system as a novel target for anti-fibrotic therapies in cardiovascular disease. Further research is warranted to elucidate the precise molecular mechanisms underlying the anti-fibrotic effects of this compound and to explore its potential clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 3. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 4. criver.com [criver.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Establishment of a rat model of myocardial fibrosis induced by coronary artery ligation [zgsydw.alljournal.ac.cn]
- 7. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
AM-8123 Versus Endogenous Apelin Peptides: A Comparative Guide to In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of AM-8123, a novel small-molecule agonist of the apelin receptor (APJ), against the endogenous apelin peptide, [Pyr1]apelin-13. The data presented herein is crucial for researchers investigating the therapeutic potential of APJ agonists in cardiovascular and other diseases.
Quantitative Comparison of In Vitro Potency
The in vitro activity of this compound has been directly compared to [Pyr1]apelin-13 across a range of functional assays that interrogate key aspects of apelin receptor activation. The following table summarizes the half-maximal effective concentrations (EC50) for G protein activation and β-arrestin recruitment, providing a clear view of their relative potencies.
| Assay | Compound | logEC50 (M) | EC50 (nM) | Relative Potency |
| cAMP Inhibition | This compound | -9.44 ± 0.04 | 0.36 | Slightly less potent |
| [Pyr1]apelin-13 | -9.93 ± 0.03 | 0.12 | ||
| GTPγS Binding (Gα Protein Activation) | This compound | -8.95 ± 0.05 | 1.12 | More potent |
| [Pyr1]apelin-13 | -8.10 ± 0.05 | 7.94 | ||
| β-Arrestin Recruitment | This compound | -9.45 ± 0.08 | 0.35 | More potent |
| [Pyr1]apelin-13 | -8.96 ± 0.03 | 1.10 | ||
| Receptor Internalization | This compound | -9.4 ± 0.03 | 0.40 | More potent |
| [Pyr1]apelin-13 | -7.80 ± 0.04 | 15.85 | ||
| ERK Phosphorylation | This compound | -9.30 ± 0.09 | 0.50 | More potent |
| [Pyr1]apelin-13 | -8.06 ± 0.15 | 8.71 | ||
| AKT Phosphorylation | This compound | -8.98 ± 0.07 | 1.05 | More potent |
| [Pyr1]apelin-13 | -7.67 ± 0.15 | 21.38 |
Data compiled from Ason, B., et al. (2020). Cardiovascular response to small-molecule APJ activation. JCI Insight.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by the apelin receptor and a typical experimental workflow for assessing the in vitro potency of apelin receptor agonists.
References
Comparative Analysis of AM-8123 Signaling Bias at the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling properties of AM-8123, a small-molecule agonist of the Apelin Receptor (APJ), in contrast to the endogenous peptide ligand, pyr-apelin-13. The APJ receptor, a Class A G-protein coupled receptor (GPCR), is a promising therapeutic target for cardiovascular diseases. Understanding the signaling bias of novel agonists is crucial for predicting their therapeutic efficacy and potential side effects.
Executive Summary
This compound is characterized as a balanced agonist of the APJ receptor, demonstrating comparable potency in activating both G-protein-mediated and β-arrestin-mediated signaling pathways. This profile is in contrast to some endogenous and synthetic ligands that exhibit biased agonism, preferentially activating one pathway over the other. This guide presents quantitative data from key in vitro functional assays, details the experimental methodologies, and provides visual representations of the relevant signaling pathways and workflows.
Data Presentation: Potency of this compound vs. pyr-apelin-13
The following tables summarize the potency (log EC50) of this compound and the endogenous ligand pyr-apelin-13 in activating G-protein signaling and β-arrestin recruitment at the human APJ receptor.
Table 1: G-Protein Activation Potency
| Ligand | Assay Type | log EC50 (M) | Reference |
| This compound | cAMP Production | -9.44 ± 0.04 | [1] |
| pyr-apelin-13 | cAMP Production | -9.93 ± 0.03 | [1] |
| This compound | GTPγS Binding | -8.95 ± 0.05 | [1] |
| pyr-apelin-13 | GTPγS Binding | -8.10 ± 0.05 | [1] |
Table 2: β-Arrestin Recruitment Potency
| Ligand | Assay Type | log EC50 (M) | Reference |
| This compound | PathHunter® β-Arrestin Assay | -9.45 ± 0.08 | [1][2] |
| pyr-apelin-13 | PathHunter® β-Arrestin Assay | -8.96 ± 0.03 | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
APJ Receptor Signaling Pathways
The activation of the APJ receptor by an agonist like this compound initiates two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
Experimental Workflow: G-Protein Activation (GTPγS Assay)
The [³⁵S]GTPγS binding assay is a functional method to quantify G-protein activation following receptor stimulation.
References
Investigational APJ Agonist AM-8123 Demonstrates Comparable Efficacy to Standard Therapy in Preclinical Heart Failure Model
For Immediate Release: December 9, 2025
A comprehensive analysis of preclinical data reveals that the novel, orally active small-molecule apelin receptor (APJ) agonist, AM-8123, shows comparable efficacy to the standard heart failure therapy losartan in a well-established animal model of heart failure. In a rat model of myocardial infarction (MI), chronic oral administration of this compound resulted in significant improvements in cardiac function and a reduction in adverse cardiac remodeling, positioning it as a promising therapeutic candidate for heart failure.
The apelin-APJ system is a key regulator of cardiovascular homeostasis, and its activation is known to counteract the detrimental effects of the renin-angiotensin system, a primary target for many current heart failure medications.[1][2] this compound was developed as a potent and selective agonist of the APJ receptor, mimicking the beneficial effects of the endogenous ligand apelin but with a more favorable pharmacokinetic profile suitable for chronic oral dosing.[3][4]
Comparative Efficacy in a Rat Myocardial Infarction Model
In a pivotal preclinical study, the efficacy of this compound was evaluated against the angiotensin II receptor blocker (ARB) losartan, a cornerstone of heart failure treatment.[1][5] Following surgically induced myocardial infarction in rats, a model that recapitulates key aspects of human heart failure with reduced ejection fraction, treatment with this compound demonstrated significant improvements in key cardiac parameters.
Data from this study shows that this compound treatment led to a notable increase in left ventricular ejection fraction and a significant reduction in myocardial collagen content, a marker of cardiac fibrosis.[4][5] These positive outcomes were comparable to those observed with losartan, indicating that this compound may offer a new mechanism of action with similar therapeutic benefits.[4][5]
Table 1: Comparison of Efficacy Parameters in a Rat MI Model
| Parameter | Vehicle (Control) | This compound | Losartan |
| Ejection Fraction (%) | ~35% | ~45% | ~45% |
| Collagen Deposition (% Area) | ~20% | ~10% | ~10% |
Data synthesized from Ason, B. et al., JCI Insight, 2020.[4][5]
Standard heart failure therapies, including ACE inhibitors (e.g., ramipril, captopril) and beta-blockers (e.g., metoprolol, carvedilol), have also been shown to reduce cardiac fibrosis and improve cardiac function in similar rat MI models.[3][5][6] While direct head-to-head data with this compound is not available, the magnitude of benefit observed with this compound appears to be within the range reported for these established drug classes.
Mechanism of Action: APJ Signaling Pathway
This compound exerts its therapeutic effects by activating the APJ receptor, a G-protein coupled receptor.[3] This activation triggers downstream signaling cascades, including the phosphorylation of key protein kinases such as ERK and AKT.[3][4] These pathways are known to promote cell survival, angiogenesis, and positive inotropic effects, which collectively contribute to improved cardiac function and attenuation of adverse remodeling post-myocardial infarction.[3][7]
Experimental Protocols
The data for this compound and losartan were generated from a robust, well-controlled preclinical study. The methodologies employed are standard for the field and are summarized below.
1. Animal Model:
-
Species: Male Sprague-Dawley rats were used.[5]
-
Model Induction: Heart failure was induced by permanent ligation of the left anterior descending (LAD) coronary artery, a standard procedure to create a myocardial infarction.[5]
2. Treatment Protocol:
-
Groups: Animals were randomized into several groups, including vehicle (control), this compound, losartan, and a combination of this compound and losartan.[5]
-
Dosing: this compound and losartan were administered orally once daily.[4][5]
-
Duration: Treatment was initiated post-MI and continued for a chronic period (e.g., 6 weeks) to assess effects on cardiac remodeling.[5]
3. Efficacy Endpoints:
-
Cardiac Function: Left ventricular ejection fraction was measured using echocardiography at baseline and at the end of the study.[5]
-
Cardiac Remodeling & Fibrosis: Heart tissue was collected at the end of the study. Collagen deposition (fibrosis) was quantified using Picrosirius red staining of histological sections.[5]
-
Signaling Pathway Activation: Western blot analysis was performed on left ventricular cardiac tissue to measure the phosphorylation of ERK and AKT.[4]
Conclusion
The investigational drug this compound demonstrates promising preclinical efficacy, with benefits in cardiac function and remodeling that are on par with the established angiotensin receptor blocker, losartan. By activating the APJ signaling pathway, this compound represents a novel mechanistic approach to treating heart failure. These findings strongly support further investigation of this compound as a potential new therapy for patients with heart failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. [Effects of carvedilol and metoprolol on cardiac fibrosis in rats with experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of combined inhibition of the Na+–H+ exchanger and angiotensin-converting enzyme in rats with congestive heart failure after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling AM-8123
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of AM-8123, a potent, orally active APJ agonist used in cardiovascular research. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling novel, potent small molecule research compounds. A thorough risk assessment should be conducted prior to handling this compound.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk when handling this compound, particularly in its powdered form, due to the potential for aerosolization. The following table summarizes the recommended PPE for different laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential to prevent exposure. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Standard lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| General Handling and Experiments | - Standard lab coat. - Safety glasses. - Chemical-resistant gloves (e.g., nitrile). | Basic laboratory safety practice to protect against accidental contact. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the necessary steps for safely handling this compound from preparation to disposal.
Caption: Standard workflow for handling potent research compounds like this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed, and compatible container. - Dispose of through a certified hazardous waste vendor. | To prevent the release of a potent compound into the environment. The container must be clearly identified as hazardous waste containing this compound.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from sharp objects and residual compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | To contain any residual contamination and prevent exposure during waste handling.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed. | To prevent potentially reactive mixtures and ensure proper disposal of the potent compound. The container should be clearly labeled with the chemical name and approximate concentration.[1] |
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical.
Emergency Response Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
